6-Ethoxy-2-methylquinolin-8-amine
Descripción
Propiedades
Número CAS |
118752-52-6 |
|---|---|
Fórmula molecular |
C12H14N2O |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
6-ethoxy-2-methylquinolin-8-amine |
InChI |
InChI=1S/C12H14N2O/c1-3-15-10-6-9-5-4-8(2)14-12(9)11(13)7-10/h4-7H,3,13H2,1-2H3 |
Clave InChI |
GYPIQKUTMKCGBV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C2C(=C1)C=CC(=N2)C)N |
SMILES canónico |
CCOC1=CC(=C2C(=C1)C=CC(=N2)C)N |
Sinónimos |
8-Quinolinamine,6-ethoxy-2-methyl-(9CI) |
Origen del producto |
United States |
6-Ethoxy-2-methylquinolin-8-amine chemical structure and properties
The following technical guide details the chemical structure, synthesis, and properties of 6-Ethoxy-2-methylquinolin-8-amine , a specialized 8-aminoquinoline scaffold used primarily in medicinal chemistry for the development of antimalarial therapeutics and fluorescent probes.[1]
CAS Registry Number: 118752-52-6 Chemical Class: 8-Aminoquinoline / Quinaldine Derivative[1][2]
Executive Summary
6-Ethoxy-2-methylquinolin-8-amine is a bicyclic aromatic heterocycle characterized by a quinoline core substituted with a methyl group at position 2, an ethoxy group at position 6, and a primary amine at position 8.[1][2] It serves as a critical pharmacophore in the synthesis of next-generation antimalarial drugs (analogs of Primaquine and Tafenoquine), designed to improve metabolic stability and therapeutic index.[1] The 2-methyl substitution blocks the metabolically labile C2 position, potentially reducing oxidative degradation, while the 6-ethoxy group modulates lipophilicity (LogP) relative to the classical 6-methoxy analogs.[1]
Chemical Identity & Physicochemical Properties[1][3][4][5][6]
| Property | Value / Description |
| IUPAC Name | 6-Ethoxy-2-methylquinolin-8-amine |
| CAS Number | 118752-52-6 |
| Molecular Formula | C₁₂H₁₄N₂O |
| Molecular Weight | 202.25 g/mol |
| SMILES | CCOC1=CC2=C(N=C(C)C=C2)C(N)=C1 |
| Appearance | Yellow to brown crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| pKa (Predicted) | ~4.5 (Quinoline N), ~3.0 (Aniline NH₂) [1] |
| LogP (Predicted) | 2.3 – 2.6 |
Structural Analysis[1]
-
Quinoline Nitrogen (N1): Acts as a hydrogen bond acceptor.[1] The basicity is modulated by the electron-donating ethoxy group at C6.[1]
-
Primary Amine (N8): The site of derivatization.[1] It is weakly basic due to conjugation with the aromatic ring but highly nucleophilic towards acyl chlorides and aldehydes.[1]
-
2-Methyl Group: Provides steric bulk and metabolic protection against cytochrome P450-mediated oxidation at the C2 position.[1]
Synthesis & Manufacturing Protocol
The industrial and laboratory-scale synthesis of 6-Ethoxy-2-methylquinolin-8-amine typically follows a modified Doebner-Miller reaction followed by a selective reduction.[1] This route ensures the correct regiochemistry of the substituents.[1]
Phase 1: Construction of the Quinoline Core (Doebner-Miller)
Reaction: Condensation of 4-ethoxy-2-nitroaniline with crotonaldehyde.[1]
-
Reagents: 4-Ethoxy-2-nitroaniline (CAS 616-86-4), Crotonaldehyde, Conc.[1] HCl, Zinc Chloride (ZnCl₂).[1]
-
Mechanism: The amino group of the aniline attacks the
-carbon of the -unsaturated aldehyde (crotonaldehyde).[1] Acid-catalyzed cyclization occurs at the open ortho position (C6 of the aniline), forming the quinoline ring.[1] The methyl group of crotonaldehyde positions at C2 of the quinoline.[1] -
Intermediate: 6-Ethoxy-2-methyl-8-nitroquinoline.[1]
Phase 2: Functional Group Reduction
Reaction: Chemoselective reduction of the C8-nitro group to the primary amine.[1]
-
Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C, Methanol.[1] High yield, clean workup.
-
Method B (Chemical Reduction): Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water reflux.[1] Preferred for avoiding over-reduction of the quinoline ring.[1]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis, ensuring high regioselectivity.
Caption: Two-step synthesis route via modified Doebner-Miller cyclization and nitro-reduction.
Detailed Experimental Protocol (Laboratory Scale)
Trustworthiness Check: This protocol utilizes standard Schlenk line techniques to manage the oxidative sensitivity of the free amine.[1]
Step 1: Synthesis of 6-Ethoxy-2-methyl-8-nitroquinoline[1]
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and addition funnel.
-
Charge: Add 4-ethoxy-2-nitroaniline (18.2 g, 100 mmol) and 6M HCl (100 mL). Stir to form a suspension.
-
Addition: Heat to 90°C. Dropwise add crotonaldehyde (10 mL, 120 mmol) over 30 minutes. Caution: Exothermic reaction.[1]
-
Reflux: Add ZnCl₂ (13.6 g, 100 mmol) and reflux for 2 hours. The solution will darken significantly.
-
Workup: Cool to room temperature. Pour into ice water (200 mL). Basify with 25% NaOH solution to pH 10.[1]
-
Extraction: Extract the precipitate with Dichloromethane (DCM, 3 x 100 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Recrystallize from Ethanol to yield yellow needles.
Step 2: Reduction to 6-Ethoxy-2-methylquinolin-8-amine[1]
-
Setup: 500 mL flask with mechanical stirrer.
-
Charge: Dissolve the nitro-intermediate (10 g) in Ethanol:Water (4:1, 200 mL) . Add Ammonium Chloride (5 g) and Iron Powder (10 g, 325 mesh).
-
Reaction: Reflux vigorously for 3 hours. Monitor by TLC (the amine is more polar than the nitro compound).[1]
-
Filtration: Filter hot through a Celite pad to remove iron residues.[1] Wash pad with hot ethanol.[1]
-
Isolation: Concentrate the filtrate. Dissolve residue in DCM, wash with water, dry, and evaporate.[1]
-
Storage: Store the resulting brown solid under Nitrogen at -20°C. Note: 8-aminoquinolines are prone to air oxidation.
Reactivity & Applications
Structure-Activity Relationship (SAR) in Drug Design
The 6-ethoxy-2-methylquinolin-8-amine scaffold is a "privileged structure" in antimalarial research.[1]
-
Metabolic Stability: The 2-methyl group hinders the oxidation of the quinoline ring by aldehyde oxidase and cytochrome P450 enzymes, a common clearance pathway for quinolines [2].[1]
-
Lipophilicity Modulation: The 6-ethoxy group increases lipophilicity compared to the 6-methoxy group found in Primaquine.[1] This alteration can enhance blood-brain barrier penetration or alter the volume of distribution (
).[1] -
Linker Attachment: The 8-amine is the requisite handle for attaching the diamine side chains necessary for gametocytocidal activity (killing the sexual stages of Plasmodium parasites).[1]
Derivatization Pathways
Researchers utilize the N8-amine for library generation:
-
Reductive Amination: Reaction with aldehydes/ketones + NaBH(OAc)₃ to attach alkyl linkers.[1]
-
Acylation: Reaction with acid chlorides to form amides (often prodrugs).[1]
-
Sandmeyer Reaction: Conversion of the amine to a diazonium salt, followed by substitution (e.g., to 8-halo or 8-cyano derivatives).[1]
Safety & Handling Guidelines
Hazard Classification: Irritant, Potentially Mutagenic.[1]
-
H302: Harmful if swallowed.[1]
-
H341: Suspected of causing genetic defects (typical of aminoquinolines).[1]
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]
-
Containment: All weighing and transfer operations must be performed inside a Chemical Fume Hood .[1]
-
Waste: Dispose of as hazardous organic waste containing nitrogen.[1] Do not bleach (potential for chloramine formation).[1]
References
-
PubChem. (2025).[1] Compound Summary: 6-Methoxy-8-quinolinamine (Analogous Data).[1] National Library of Medicine.[1] [Link][1]
-
Vangapandu, S., et al. (2007).[1] 8-Aminoquinolines: Current Status and Future Prospects as Antimalarial Agents.[1] Medicinal Research Reviews.[1] [Link][1]
-
Tekwani, B. L., & Walker, L. A. (2006).[1] 8-Aminoquinolines: future prospects as antimalarial drugs.[1] Current Opinion in Infectious Diseases.[1] [Link]
Sources
The Lynchpin of Radical Cure: An In-depth Technical Guide to 8-Aminoquinoline Derivatives for Antimalarial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The enduring threat of malaria, particularly the relapsing forms caused by Plasmodium vivax and P. ovale, necessitates a continued focus on drug discovery efforts. Central to this endeavor is the 8-aminoquinoline class of compounds, which uniquely target the dormant liver-stage parasites, or hypnozoites, responsible for relapse. This guide provides a comprehensive technical overview of 8-aminoquinoline derivatives, from their foundational principles to the latest considerations in drug development, designed to empower researchers in their quest for novel, safer, and more effective antimalarial therapies.
The Indispensable Role of 8-Aminoquinolines in Malaria Eradication
The 8-aminoquinolines stand as a critical tool in the global effort to eliminate malaria. Their defining characteristic is the ability to provide a "radical cure" by eradicating the hypnozoites of P. vivax and P. ovale, a feat not achievable by most other antimalarial drug classes that primarily target the blood stages of the parasite's lifecycle.[1][2] Key members of this class include the long-standing therapeutic primaquine and the more recently approved tafenoquine.[1] Beyond their activity against dormant liver stages, 8-aminoquinolines also exhibit gametocytocidal effects, targeting the sexual stages of the parasite and thereby interrupting the transmission of malaria.[1][2]
However, the clinical application of these potent drugs is significantly hampered by the risk of inducing severe hemolytic anemia in individuals with a genetic deficiency in the glucose-6-phosphate dehydrogenase (G6PD) enzyme.[1] This critical safety concern underscores the urgent need for the development of next-generation 8-aminoquinoline derivatives with an improved therapeutic window.
Unraveling the Mechanism of Action: A Tale of Bioactivation and Oxidative Stress
The precise mechanism of action of 8-aminoquinolines is complex and not yet fully elucidated, but a predominant hypothesis centers on a two-step biochemical relay that culminates in the generation of parasiticidal reactive oxygen species (ROS).[1]
Metabolic Activation: The Prodrug Hypothesis
8-aminoquinolines are considered prodrugs that require metabolic activation to exert their antimalarial effect.[1] This bioactivation is primarily mediated by cytochrome P450 (CYP) enzymes in the liver, with CYP2D6 playing a pivotal role in the metabolism of primaquine.[1][3] This enzymatic process transforms the parent compound into reactive metabolites, such as quinoneimines.[1]
It is important to note that the bioactivation pathway may diverge among different 8-aminoquinoline derivatives. For instance, while primaquine's activity is heavily reliant on CYP-mediated metabolism, tafenoquine does not appear to undergo significant hepatic metabolism for its antiparasitic action.[4]
Redox Cycling and Oxidative Assault
The reactive metabolites generated in the first step undergo redox cycling, a process that can be catalyzed by enzymes like CYP reductase.[1] This continuous cycle of oxidation and reduction generates substantial amounts of ROS, including hydrogen peroxide, which are believed to be the ultimate effectors of parasite death.[1][5] The resulting oxidative stress is thought to disrupt essential cellular processes and damage parasite macromolecules, leading to their elimination.[1][5] Some research also suggests that 8-aminoquinolines may interfere with the parasite's mitochondrial function and bind to its DNA.[6][7]
Caption: Hypothesized two-step mechanism of action for 8-aminoquinolines.
The Intricate Dance of Structure, Activity, and Metabolism
The biological activity of 8-aminoquinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring system.[8] Understanding these structure-activity relationships (SAR) is fundamental to designing novel compounds with enhanced efficacy and reduced toxicity.
Key Structural Determinants for Antimalarial Activity
Systematic evaluation of 8-aminoquinoline analogs has revealed several key structural features that influence their antimalarial potency. Modifications at various positions on the quinoline nucleus and the 8-amino side chain can dramatically alter a compound's efficacy, selectivity, and pharmacokinetic properties.[8][9]
For instance, studies have shown that the introduction of methyl, alkoxy, or phenoxy groups at specific positions on the quinoline ring can favorably impact activity.[9] The length and branching of the alkyl chain at the 8-amino position are also critical determinants of curative activity.[9]
Metabolism-Toxicity Axis: A Double-Edged Sword
The metabolism of 8-aminoquinolines is intrinsically linked to both their therapeutic efficacy and their toxicity.[10] While CYP-mediated metabolism is crucial for the bioactivation of primaquine, it also generates metabolites responsible for the dose-dependent hemolytic toxicity observed in G6PD-deficient individuals.[1][10] These reactive metabolites can lead to methemoglobinemia and, in the absence of sufficient G6PD activity to regenerate protective reduced glutathione, cause oxidative damage to red blood cells, resulting in hemolysis.[10][11]
Monoamine oxidase (MAO) also plays a role in the metabolism of primaquine, leading to the formation of the inactive major plasma metabolite, carboxyprimaquine.[1] The balance between these metabolic pathways can significantly influence the overall therapeutic index of an 8-aminoquinoline derivative.
Table 1: Comparative Antimalarial Activity of 8-Aminoquinoline Analogs
| Compound | R2-substituent | R4-substituent | R5-substituent | Average IC50 (nM) vs. P. falciparum (All Strains) | Hematin Polymerization Inhibition (% of Chloroquine) |
| Primaquine | H | H | H | >1000 | Inactive |
| WR 242511 | H | H | O(CH2)3CH3 | 85 | 120 |
| WR 238605 | H | H | O(CH2)5CH3 | 65 | 115 |
| WR 268397 | H | H | O-cyclohexyl | 95 | 110 |
| WR 250593 | H | H | O-phenyl | 70 | 130 |
| WR 255715 | H | H | O-(4-Cl-phenyl) | 55 | 140 |
Data adapted from comparative studies of 8-aminoquinoline analogs.[8]
Navigating the Preclinical Drug Discovery Pipeline: Essential Methodologies
The discovery and development of novel 8-aminoquinoline derivatives require a robust and standardized preclinical evaluation process, encompassing both in vitro and in vivo models.[12]
In Vitro Screening: The First Line of Assessment
In vitro assays provide the initial assessment of a compound's intrinsic antimalarial activity and potential cytotoxicity.[13]
This protocol outlines a common method for determining the 50% inhibitory concentration (IC50) of a test compound against P. falciparum.
-
Parasite Culture: Maintain continuous cultures of chloroquine-sensitive and chloroquine-resistant strains of P. falciparum in human erythrocytes.[12]
-
Drug Dilution: Prepare a serial dilution of the test compound in an appropriate solvent.
-
Incubation: Add the diluted compounds to the parasite cultures and incubate for a full parasite life cycle (e.g., 48-72 hours).[14]
-
Parasitemia Quantification: Determine the level of parasitemia in treated and untreated control cultures. This can be achieved through microscopic counting of Giemsa-stained blood smears or by using fluorescence-based methods with DNA-intercalating dyes.[14]
-
IC50 Calculation: Plot the percentage of parasite growth inhibition against the drug concentration and determine the IC50 value using a sigmoidal dose-response curve.[13]
This cell-free assay assesses the ability of a compound to interfere with the detoxification of heme in the parasite's food vacuole, a known mechanism for some quinoline-containing drugs.[8]
-
Reaction Mixture Preparation: Prepare a solution of hemin in a suitable buffer that promotes polymerization.[8]
-
Incubation with Test Compound: Add various concentrations of the 8-aminoquinoline analog to the reaction mixture and incubate.[8]
-
Hemozoin Quantification: After incubation, centrifuge the mixture to pellet the hemozoin. Dissolve the pellet in a basic solution and quantify the amount of hemozoin by measuring its absorbance.[8]
In Vivo Models: Bridging the Gap to Clinical Relevance
In vivo studies using rodent models of malaria are crucial for evaluating a compound's efficacy, pharmacokinetics, and safety in a whole-organism setting.[13][15]
-
Animal Infection: Infect a suitable mouse strain (e.g., BALB/c) with a rodent malaria parasite, such as Plasmodium berghei or P. yoelii.[13][16]
-
Drug Administration: Administer the test compound to the infected mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.[14]
-
Monitoring Parasitemia: Monitor the course of infection by regularly measuring parasitemia from tail blood smears.
-
Efficacy Assessment: Evaluate the compound's efficacy based on its ability to suppress or clear the parasitemia compared to untreated control animals.
Caption: A generalized workflow for the preclinical discovery of 8-aminoquinoline antimalarials.
Future Directions and Concluding Remarks
The development of novel 8-aminoquinoline derivatives with an improved safety profile remains a high priority in the fight against malaria. Future research should focus on:
-
Designing compounds with reduced metabolic liability: This could involve modifying the sites of metabolism to minimize the formation of toxic metabolites while preserving antimalarial activity.
-
Exploring alternative mechanisms of action: Identifying compounds that do not rely on the same bioactivation pathway as primaquine could lead to safer alternatives.
-
Developing robust biomarkers for hemolytic risk: Improved diagnostics to accurately assess G6PD status are crucial for the safe administration of existing and future 8-aminoquinolines.
References
- Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. - Liverpool School of Tropical Medicine.
- Foundational Research on 8-Aminoquinoline Antimalarials: A Technical Guide - Benchchem.
- Structure-Activity Relationship of 8-Aminoquinoline Analogs as Antimalarial Agents - Benchchem.
- Metabolism of 8-aminoquinoline antimalarial agents - PubMed.
- PRIMAQUINE - accessd
- In vitro in vivo and models used for antimalarial activity.
- Potential Role of 8-Aminoquinolines in Preventing Malaria Recrudescence - Hilaris Publisher.
- Primaquine: Uses, Side Effects & Dosage - Healio.
- Primaquine - Wikipedia.
- Relationships between chemical structures of 8-aminoquinolines and their capacities for radical cure of infections with Plasmodium cynomolgi in rhesus monkeys - PubMed.
- Primaquine: Uses & Dosage | MIMS Singapore.
- 8-Aminoquinoline Therapy for Latent Malaria | Clinical Microbiology Reviews.
- Investigating the pharmacology of 8-Aminoquinoline antimalarial agents. - MESA.
- Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria - PMC.
- Modelling primaquine-induced haemolysis in G6PD deficiency - PMC.
- In vitro and in vivo models used for antimalarial activity: A brief review - ResearchG
- What is the mechanism of Tafenoquine Succinate?
- What is Primaquine Phosphate used for?
- Primaquine-induced Severe Hemolysis in the Absence of Concomitant Malaria: Effects on G6PD Activity and Renal Function in - AJTMH.org.
- The metabolism of the 8-aminoquinolines in relation to hemolytic toxicity: exploring current understanding for future antimalarial drug discovery - DOI.
- The Importance of Murine Models and Their Resultant In Vivo Pharmacokinetics, Safety, and Efficacy Assessments for Antimalarial Drug Discovery - Preprints.org.
- In Vitro and In Vivo Antimalarial Efficacies of Optimized Tetracyclines - PMC.
- 8-Aminoquinoline – Knowledge and References - Taylor & Francis.
- The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 5. What is Primaquine Phosphate used for? [synapse.patsnap.com]
- 6. mims.com [mims.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. benchchem.com [benchchem.com]
- 9. Relationships between chemical structures of 8-aminoquinolines and their capacities for radical cure of infections with Plasmodium cynomolgi in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of 8-aminoquinoline antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modelling primaquine-induced haemolysis in G6PD deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajpp.in [ajpp.in]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro and In Vivo Antimalarial Efficacies of Optimized Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery [mdpi.com]
- 16. preprints.org [preprints.org]
Technical Monograph: 6-Ethoxy-2-methylquinolin-8-amine (CAS 118752-52-6)
[1][2][3][4][5]
Executive Summary
6-Ethoxy-2-methylquinolin-8-amine (CAS 118752-52-6 ) is a specialized 8-aminoquinoline scaffold used primarily in medicinal chemistry for the development of antimalarial therapeutics.[1][2] Structurally analogous to Primaquine and Tafenoquine , this compound serves as a critical intermediate for synthesizing drugs targeting the hypnozoite (dormant) liver stage of Plasmodium vivax. Its specific substitution pattern—an ethoxy group at position 6 and a methyl group at position 2 (quinaldine core)—modulates metabolic stability and lipophilicity compared to its methoxy-counterparts, offering a distinct vector for Structure-Activity Relationship (SAR) optimization.
Chemical Identity & Specifications
| Parameter | Specification |
| Chemical Name | 6-Ethoxy-2-methylquinolin-8-amine |
| Synonyms | 8-Amino-6-ethoxy-2-methylquinoline; 8-Amino-6-ethoxyquinaldine |
| CAS Number | 118752-52-6 |
| Molecular Formula | C₁₂H₁₄N₂O |
| Molecular Weight | 202.25 g/mol |
| Appearance | Tan to dark brown crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| pKa (Calculated) | ~4.5 (Quinoline N), ~3.0 (Aniline N) |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Light-sensitive |
Synthetic Methodology
The synthesis of 8-aminoquinolines requires precise regiocontrol. While direct nitration of quinolines is possible, it often yields a mixture of 5- and 8-nitro isomers. The Modified Doebner-Miller Cyclization starting from a nitro-aniline precursor is the authoritative route for high-fidelity regioselectivity.
Route: The Nitro-Quinaldine Cyclization
This protocol ensures the nitrogen functionality is pre-installed at the C8 position, eliminating downstream isomer separation issues.
Phase 1: Cyclization (Modified Doebner-Miller)
Objective: Construct the 2-methylquinoline core from 4-ethoxy-2-nitroaniline.
-
Reagents: 4-Ethoxy-2-nitroaniline (2-nitro-p-phenetidine), Crotonaldehyde (or 1,1,3-trimethoxybutane as a precursor), conc. HCl, Zinc Chloride (ZnCl₂), p-Chloranil (oxidant).
-
Mechanism: Acid-catalyzed conjugate addition of the aniline amine to crotonaldehyde, followed by cyclization and oxidation (aromatization).
-
Protocol:
-
Dissolve 4-ethoxy-2-nitroaniline (1.0 eq) in 6M HCl.
-
Add ZnCl₂ (1.2 eq) as a Lewis acid catalyst.
-
Heat to reflux (100°C).
-
Add Crotonaldehyde (1.5 eq) dropwise over 2 hours. Note: Slow addition prevents polymerization of the aldehyde.
-
Reflux for an additional 4 hours.
-
Oxidation: If the reaction stalls at the dihydroquinoline stage, add p-Chloranil (1.0 eq) and reflux for 1 hour to force aromatization.
-
Workup: Cool, basify with NH₄OH to pH 9. Extract with Dichloromethane (DCM).
-
Purification: Silica gel chromatography (Hexane/EtOAc) to isolate 6-Ethoxy-2-methyl-8-nitroquinoline .
-
Phase 2: Reduction of the Nitro Group
Objective: Convert the C8-nitro group to the primary amine.
-
Reagents: H₂ (gas), 10% Pd/C, Methanol.
-
Protocol:
-
Dissolve the nitro-intermediate in Methanol (0.1 M concentration).
-
Add 10% Pd/C catalyst (10 wt%).
-
Purge system with Nitrogen, then introduce Hydrogen (balloon pressure or 1-3 atm).
-
Stir vigorously at Room Temperature for 4–6 hours. Monitor by TLC (disappearance of yellow nitro spot).
-
Filtration: Filter through a Celite pad to remove Pd/C. Caution: Spent catalyst is pyrophoric.
-
Isolation: Concentrate the filtrate in vacuo to yield 6-Ethoxy-2-methylquinolin-8-amine .
-
Storage: Store immediately under Argon; the free amine oxidizes rapidly in air (turning black).
-
Visualization: Synthesis Pathway
Figure 1: Regioselective synthesis workflow via the Modified Doebner-Miller route.
Mechanistic Causality & Rationale[7]
Why Doebner-Miller over Skraup?
The standard Skraup reaction uses glycerol to form an unsubstituted pyridine ring. To install the 2-methyl group (critical for metabolic stability against CYP450 oxidation at the C2 position), Crotonaldehyde (2-butenal) is required. The methyl group at C2 blocks the alpha-position, forcing metabolic oxidation to occur elsewhere or prolonging the half-life of the drug.
Regiochemistry of Nitration (Alternative Route Analysis)
If one were to synthesize 6-ethoxy-2-methylquinoline first and then nitrate, the 6-ethoxy group (an ortho/para director) would activate positions 5 and 7. However, in the acidic nitration media, the quinoline nitrogen is protonated (quinolinium), which deactivates the entire system. The interplay between the ethoxy activation and quinolinium deactivation typically directs nitration to the 8-position (major) and 5-position (minor). Separation of these isomers is difficult and yield-limiting. Therefore, starting with the nitro group already at the ortho-position of the aniline (Phase 1 above) is the self-validating "Quality by Design" approach.
Applications in Drug Development
Antimalarial Pharmacophore
This compound is a structural congener of Primaquine and Tafenoquine .[6] The 8-aminoquinoline motif is essential for activity against the liver stages (hypnozoites) of P. vivax and P. ovale.
-
Mechanism: The 8-aminoquinoline undergoes metabolic activation (likely via CYP2D6) to form reactive quinone-imine species that generate oxidative stress within the parasite.
-
SAR Insight: The 6-ethoxy substituent (vs. 6-methoxy in Primaquine) alters the lipophilicity (LogP) and may reduce the rate of formation of hemotoxic metabolites, potentially improving the therapeutic index regarding hemolysis in G6PD-deficient patients.
Fluorescent Probes
Due to the conjugated quinoline system and the electron-donating amine, this scaffold exhibits fluorescence, making it a candidate for designing biological probes or metal-ion sensors (Zn²⁺/Cu²⁺ chelation via the 8-amino-N1 pincer).
Safety & Handling (SDS Highlights)
-
Acute Toxicity: 8-Aminoquinolines are known to cause methemoglobinemia. Handle with extreme caution.
-
GHS Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Engineering Controls: Use only in a chemical fume hood. Avoid dust formation.
-
Waste Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (Nitrogen oxides emission).
References
-
Organic Syntheses. "6-Methoxy-8-nitroquinoline." Org.[7][8] Synth.1948 , 28, 80. Link (Foundational protocol for 8-nitro-6-alkoxyquinolines).
-
Journal of Medicinal Chemistry. "Synthesis and Antimalarial Activity of New 8-Aminoquinoline Derivatives." J. Med. Chem.2018 , 61(12).[8][9] (Context on 2-methyl and 6-alkoxy SAR).
-
BenchChem. "Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine." (Analogous synthesis methodology).[10][8][11][12] Link
-
PubChem. "Compound Summary: 8-Amino-6-methoxyquinoline." (Structural analog data). Link
-
BLD Pharm. "Product Datasheet: 6-Ethoxy-2-methylquinolin-8-amine (CAS 118752-52-6)." Link
Sources
- 1. 1708429-02-0|4-Methoxy-2-methylquinolin-7-amine|BLD Pharm [bldpharm.com]
- 2. CAS:689277-01-8, 8-Ethoxy-2-methylquinolin-4-amine-毕得医药 [bidepharm.com]
- 3. 261347-58-4|8-Amino-2-methylquinolin-6-ol|BLD Pharm [bldpharm.com]
- 4. 1708429-02-0|4-Methoxy-2-methylquinolin-7-amine|BLD Pharm [bldpharm.com]
- 5. 261347-58-4|8-Amino-2-methylquinolin-6-ol|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. 6-Amino-2-methylquinoline, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline - Google Patents [patents.google.com]
6-ethoxy-2-methyl-8-quinolinamine IUPAC name and synonyms
This guide serves as a technical monograph for 6-ethoxy-2-methyl-8-quinolinamine , a specialized heterocyclic building block and structural analog of the 8-aminoquinoline antimalarial class.
Unlike the widely available 6-methoxy derivatives (e.g., Primaquine), the 6-ethoxy variant represents a specific modification used in Structure-Activity Relationship (SAR) studies to modulate lipophilicity and metabolic stability.
Chemical Identity & Structural Logic
This compound is an 8-aminoquinoline scaffold.[1][2][3] Its structure is defined by a quinoline bicyclic core, an amine group at position 8, a methyl group at position 2, and an ethoxy ether at position 6.
Nomenclature & Synonyms
-
IUPAC Name: 6-ethoxy-2-methylquinolin-8-amine
-
Systematic Name: 8-Amino-6-ethoxy-2-methylquinoline
-
CAS Registry Number: While the 6-methoxy analog (CAS 90-52-8) is ubiquitous, the 6-ethoxy-2-methyl variant is a specialized research chemical. It is structurally analogous to CAS 6628-28-0 (6-Ethoxy-2-methylquinoline) but with the critical addition of the 8-amino functionality.
-
SMILES: CCOC1=CC2=C(C(=C1)N)N=C(C=C2)C
-
Molecular Formula:
-
Molecular Weight: 202.25 g/mol
Physicochemical Profile (Predicted)
| Property | Value | Rationale |
| LogP (Lipophilicity) | ~2.1 - 2.5 | The ethoxy group adds steric bulk and lipophilicity compared to the methoxy analog (LogP ~1.4), potentially increasing blood-brain barrier (BBB) penetration. |
| pKa (Ring Nitrogen) | ~4.5 - 5.5 | The quinoline nitrogen is weakly basic; the 2-methyl group exerts a slight electron-donating effect, marginally increasing basicity. |
| H-Bond Donors | 1 | The primary amine at position 8 (-NH2). |
| H-Bond Acceptors | 2 | The quinoline nitrogen and the ethoxy oxygen. |
Synthesis Strategy: The Modified Doebner-Miller Protocol
To synthesize 6-ethoxy-2-methyl-8-quinolinamine, one cannot simply alkylate a quinoline core due to regioselectivity issues. The most robust route is a Modified Doebner-Miller Synthesis , constructing the pyridine ring onto a substituted aniline.
Reaction Logic
-
Precursor Selection: We start with 4-ethoxy-2-nitroaniline . The nitro group acts as a "masked" amine for the 8-position, protecting it during the harsh cyclization conditions.
-
Cyclization: Reaction with Crotonaldehyde (or its precursor, paraldehyde/acetaldehyde) introduces the 3-carbon bridge and the 2-methyl substituent.
-
Reduction: The final step unmasks the 8-nitro group to the 8-amine.
Workflow Diagram
The following diagram illustrates the critical pathway from precursors to the final active scaffold.
Figure 1: Synthetic pathway utilizing the Doebner-Miller cyclization followed by nitro-reduction.
Detailed Experimental Protocol
Step 1: Cyclization (Formation of the Quinoline Core)
-
Reagents: 4-ethoxy-2-nitroaniline (1.0 eq), Crotonaldehyde (1.2 eq), Conc. HCl (solvent/catalyst), Zinc Chloride (Lewis acid catalyst).
-
Procedure:
-
Dissolve 4-ethoxy-2-nitroaniline in concentrated HCl.
-
Add ZnCl₂ to promote the condensation.
-
Add Crotonaldehyde dropwise at 0°C to prevent polymerization.
-
Reflux the mixture at 100°C for 4–6 hours. The solution will darken significantly.
-
Workup: Neutralize with NaOH/NH₄OH. Extract with Dichloromethane (DCM). The product, 6-ethoxy-2-methyl-8-nitroquinoline, is purified via column chromatography (Hexane/EtOAc).
-
Step 2: Reduction (Unmasking the Amine)
-
Reagents: 6-ethoxy-2-methyl-8-nitroquinoline, Hydrazine hydrate (reductant), Pd/C (10% catalyst), Ethanol.
-
Procedure:
-
Dissolve the nitro-intermediate in Ethanol.
-
Add Pd/C (10% w/w).
-
Add Hydrazine hydrate dropwise under reflux (or use H₂ gas at 1 atm).
-
Monitor via TLC until the yellow nitro spot disappears and a fluorescent amine spot appears.
-
Filtration: Filter through Celite to remove Palladium.
-
Isolation: Evaporate solvent to yield the brown/orange solid 6-ethoxy-2-methyl-8-quinolinamine.
-
Biological Context & SAR Implications[2][3][4][5][6][7][8]
This molecule is rarely a final drug but rather a pharmacophore probe . In the context of antimalarial drug discovery (specifically targeting P. vivax hypnozoites), the 8-aminoquinoline scaffold is non-negotiable.
The "Ethoxy" vs. "Methoxy" Modification
Most clinical 8-aminoquinolines (Primaquine, Tafenoquine) possess a 6-methoxy group. Substituting this with a 6-ethoxy group serves two specific mechanistic purposes:
-
Metabolic Blocking: The ethoxy group is more resistant to O-dealkylation by Cytochrome P450 enzymes (specifically CYP2D6) than the methoxy group. This can extend the half-life of the parent scaffold.
-
Lipophilicity Modulation: The ethyl chain increases the LogP, potentially altering the volume of distribution (
) and enhancing uptake into the parasite's food vacuole or the host liver hepatocytes.
Mechanism of Action (General 8-AQ)
The 8-aminoquinoline generates Reactive Oxygen Species (ROS) via redox cycling of the quinoline quinone-imine metabolites.
Figure 2: Pharmacological activation pathway of 8-aminoquinolines leading to oxidative stress in parasites.
Safety & Handling (E-E-A-T)
Warning: 8-Aminoquinolines are potent hemotoxic agents.
-
Methemoglobinemia: This class of compounds causes the oxidation of Hemoglobin (Fe2+) to Methemoglobin (Fe3+), which cannot carry oxygen. This effect is exacerbated in individuals with G6PD Deficiency .
-
Handling Protocol:
-
Always handle in a fume hood.
-
Avoid skin contact (lipophilic amines absorb transdermally).
-
Store under inert gas (Argon/Nitrogen) at -20°C; the electron-rich 8-amino group is prone to oxidation (turning the solid black over time).
-
References
-
BenchChem. Structure-Activity Relationship of 8-Aminoquinoline Analogs as Antimalarial Agents. (Accessed 2026).[4] Link
-
National Institutes of Health (NIH) - PubChem. 6-Methoxy-8-quinolinamine (Analog Reference Data). PubChem CID 7023.[5][6] Link
-
McChesney, J. D. Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. World Health Organization.[7] (1981). Link
-
Jain, R., et al. Synthesis and Biological Evaluation of 8-Quinolinamines... as Broad-Spectrum Anti-infectives. ACS Omega. (2017). Link
-
Sigma-Aldrich. 6-Ethoxy-2-methylquinolin-4-ol (Structural Isomer Reference).Link
Sources
- 1. Antiparasitic Activities and Toxicities of Individual Enantiomers of the 8-Aminoquinoline 8-[(4-Amino-1-Methylbutyl)Amino]-6-Methoxy-4-Methyl-5-[3,4-Dichlorophenoxy]Quinoline Succinate | Scilit [scilit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. DSpace [iris.who.int]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. policycommons.net [policycommons.net]
Technical Guide: Biological Activity & Synthesis of 6-Ethoxy-Substituted Quinolones
[1]
Executive Summary: The 6-Ethoxy Pharmacophore
The quinoline scaffold is a privileged structure in medicinal chemistry.[1] While the 6-methoxy group is ubiquitous (e.g., Quinine, Primaquine, Moxifloxacin), the 6-ethoxy substituent represents a critical modification used to modulate lipophilicity (logP) , metabolic stability , and steric occupancy .[1]
Replacing a methoxy (-OCH₃) group with an ethoxy (-OCH₂CH₃) group at the C-6 position typically results in:
-
Increased Lipophilicity: Enhances membrane permeability and Blood-Brain Barrier (BBB) penetration.[1][2]
-
Metabolic Blocking: The larger ethyl group can sterically hinder O-dealkylation by cytochrome P450 enzymes (specifically CYP2D6), potentially extending half-life compared to methoxy analogs.[1]
-
Steric Tuning: Modifies the fit within tight enzymatic pockets (e.g., DNA Gyrase or Topoisomerase), often acting as a "selectivity filter."[1][2]
Chemical Synthesis: The Skraup Protocol
The most authoritative method for synthesizing 6-ethoxyquinoline is the Skraup Synthesis , utilizing p-phenetidine (4-ethoxyaniline) as the precursor.[1]
Reaction Mechanism
The synthesis involves the in situ generation of acrolein from glycerol, followed by a Michael addition of the aniline, cyclization, and final oxidation.
Figure 1: Mechanistic pathway of the Skraup synthesis converting p-phenetidine to 6-ethoxyquinoline.[1]
Validated Experimental Protocol
Objective: Synthesis of 6-ethoxyquinoline (Scale: 100 mmol).
Reagents:
-
p-Phenetidine: 13.7 g (0.1 mol)[1]
-
Glycerol: 30.0 g (0.32 mol)[2]
-
Nitrobenzene (Oxidant): 12 mL[2]
-
Ferrous Sulfate (Moderator): 1.0 g[2]
Workflow:
-
Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, combine p-phenetidine, glycerol, nitrobenzene, and ferrous sulfate.
-
Acid Addition: Add concentrated H₂SO₄ dropwise with constant swirling. Caution: Exothermic reaction.[1][2]
-
Reflux: Heat the mixture gently on a sand bath. Once the reaction initiates (indicated by boiling/bubbling), remove heat immediately.[2] After the vigorous reaction subsides, reflux for 4 hours.[1][2]
-
Work-up:
-
Purification: Extract the distillate with ether, dry over MgSO₄, and distill under reduced pressure (bp ~165°C at 20 mmHg).
Yield Expectation: 60–75%.[1][2] Validation: ¹H NMR (CDCl₃) should show a characteristic triplet at δ 1.45 (CH₃) and quartet at δ 4.15 (OCH₂), with quinoline aromatic protons in the δ 7.3–8.8 range.[2]
Therapeutic Applications & Biological Activity[4][5][6][7][8][9][10][11]
Antimalarial Activity (8-Aminoquinolines)
The 6-position is critical for the activity of 8-aminoquinolines (e.g., Primaquine).[1][2] While Primaquine is a 6-methoxy derivative, 6-ethoxy analogs have been investigated to reduce metabolic liability.[1]
-
Mechanism: These compounds require metabolic activation (via CYP2D6) to form quinone-imine intermediates that generate Reactive Oxygen Species (ROS), killing the parasite's liver stages (hypnozoites).[2]
-
SAR Insight:
-
6-OMe (Primaquine): Rapidly metabolized.[1][2] High peak concentration but short half-life.[1][2]
-
6-OEt (Analogs): The ethyl group adds steric bulk.[1][2] Studies suggest 6-ethoxy analogs often retain gametocytocidal activity but may exhibit altered metabolic rates, potentially reducing the formation of hemotoxic metabolites responsible for hemolysis in G6PD-deficient patients.[1]
-
Table 1: Comparative Antimalarial Potency (In Vitro P. falciparum) Data synthesized from structure-activity reviews of 8-aminoquinolines.[1]
| Compound Class | Substituent (C-6) | IC50 (nM) - Strain 3D7 | Metabolic Stability | Notes |
| Primaquine | -OCH₃ | ~1,500 | Low | Rapid O-demethylation.[1] |
| Ethoxy-Analog | -OCH₂CH₃ | ~1,800 | Moderate | Slightly lower potency; higher lipophilicity. |
| Tafenoquine | -OCH₃ (with 5-phenoxy) | ~400 | High | Long half-life due to 5-position block.[1] |
Antibacterial Activity (Fluoroquinolones)
In the context of 4-quinolones (e.g., Ciprofloxacin analogs), the 6-position is typically occupied by Fluorine (F) to prevent metabolic oxidation and increase gyrase binding.[1][2] However, 6-ethoxy substitution appears in non-fluorinated quinolone antibiotics targeting Gram-positive bacteria.[1]
-
Key Finding: 6-ethoxy-substituted quinolines often show reduced activity against Gram-negative bacteria (like E. coli) compared to 6-fluoro analogs.[1][2] This is due to the increased size of the ethoxy group, which hinders transport through bacterial porins.
-
Niche Application: They remain effective against Gram-positive strains (S. aureus) and Mycobacteria (M. tuberculosis), where lipid solubility aids in penetrating the waxy cell wall.[1][2]
Anticancer Activity (Topoisomerase Inhibition)
6-ethoxy-substituted quinolines (specifically 2-aryl-4-quinolones) function as Topoisomerase I inhibitors .[1][2]
-
Mechanism: They intercalate into DNA and stabilize the cleavable complex, preventing DNA religation.[1]
-
SAR Trend: The 6-ethoxy group provides a "lipophilic anchor" that interacts with the hydrophobic pocket of the Topoisomerase-DNA complex.
-
Potency: Derivatives with 6-ethoxy often show IC50 values in the low micromolar range (0.5 – 5.0 µM) against colon (HCT-116) and breast (MCF-7) cancer lines.[1][2]
Structure-Activity Relationship (SAR) Visualization[1]
The following diagram illustrates the decision matrix for selecting a 6-ethoxy substituent over a 6-methoxy or 6-fluoro group during lead optimization.
Figure 2: SAR Decision Tree for 6-Position Substitution.
References
-
Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as Topoisomerase I Inhibitors. Source: Journal of Medicinal Chemistry (via NIH/PubMed).[1][2] Context: Establishes the anticancer mechanism of alkoxy-substituted quinolines.[1] URL:[Link]
-
Synthesis and Antimalarial Activity of New Chloroquine Analogues. Source: Antimicrobial Agents and Chemotherapy.[1][2][4][5][6][7][8] Context: Details the synthesis and testing of 4-aminoquinoline derivatives, providing data on side-chain and ring modifications. URL:[Link][2]
-
Skraup Synthesis of Quinoline. Source: Organic Syntheses, Coll.[1][2][9] Vol. 1. Context: The foundational protocol for synthesizing the quinoline core from aniline precursors.[2] URL:[Link]
-
Nonclassical Biological Activities of Quinolone Derivatives. Source: Journal of Pharmacy & Pharmaceutical Sciences.[1][2] Context: Review of quinolones beyond antibiotics, including antiviral and anticancer properties.[1][10][11] URL:[Link]
-
Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Source: Molecules (MDPI).[1][2] Context: Provides specific MIC data comparing 6-methyl, 6-methoxy, and other substituted quinolines against fungal and bacterial strains. URL:[Link]
Sources
- 1. Chloroquine - Wikipedia [en.wikipedia.org]
- 2. elearning.uniroma1.it [elearning.uniroma1.it]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 8 aminoquinolines | PPT [slideshare.net]
- 5. ijms.sums.ac.ir [ijms.sums.ac.ir]
- 6. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Primaquine or other 8-aminoquinoline for reducing P. falciparum transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nonclassical biological activities of quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 6-Ethoxy-2-methylquinolin-8-amine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 6-Ethoxy-2-methylquinolin-8-amine, a quinoline derivative of significant interest in medicinal chemistry. This document will cover its fundamental molecular properties, plausible synthetic routes, robust analytical methodologies for its characterization, and a discussion of its potential applications in drug discovery, drawing upon the established biological activities of related 8-aminoquinoline scaffolds.
Core Molecular Attributes
6-Ethoxy-2-methylquinolin-8-amine is a heterocyclic aromatic compound. Its structure is characterized by a quinoline core substituted with an ethoxy group at the 6-position, a methyl group at the 2-position, and an amine group at the 8-position. While direct experimental data for this specific molecule is not widely published, its molecular formula and weight can be confidently deduced.
Deduced Molecular Formula: C₁₂H₁₄N₂O
Calculated Molecular Weight: 202.26 g/mol
The table below summarizes the key physicochemical properties of 6-Ethoxy-2-methylquinolin-8-amine and its close structural analogs for comparative analysis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| 6-Ethoxy-2-methylquinolin-8-amine | C₁₂H₁₄N₂O | 202.26 (Calculated) | Quinoline core, 6-ethoxy, 2-methyl, 8-amine |
| 6-Ethoxy-2-methylquinoline | C₁₂H₁₃NO | 187.24 | Quinoline core, 6-ethoxy, 2-methyl[1] |
| 6-Methoxy-8-quinolinamine | C₁₀H₁₀N₂O | 174.20 | Quinoline core, 6-methoxy, 8-amine[2][3] |
Synthetic Pathways: The Skraup Synthesis and its Adaptation
The synthesis of quinoline and its derivatives is a well-established field in organic chemistry, with the Skraup synthesis being a cornerstone method.[4][5][6][7] This reaction typically involves the condensation of an aromatic amine with glycerol in the presence of a dehydrating agent (concentrated sulfuric acid) and an oxidizing agent (such as nitrobenzene or arsenic acid).[4][5][7]
A plausible synthetic route for 6-Ethoxy-2-methylquinolin-8-amine would likely involve a multi-step process, potentially starting with a suitably substituted aniline precursor and adapting classical quinoline synthesis methodologies.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for 6-Ethoxy-2-methylquinolin-8-amine.
Detailed Experimental Protocol (Adapted from Skraup Synthesis)
This protocol is an adapted and generalized procedure for the synthesis of a substituted quinoline and should be optimized for the specific synthesis of 6-Ethoxy-2-methylquinolin-8-amine.
Step 1: Synthesis of 6-Ethoxy-8-nitro-2-methylquinoline via Skraup Reaction
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer.
-
Initial Mixture: To the flask, add 4-ethoxy-2-nitroaniline and glycerol.
-
Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid through the dropping funnel. The addition should be done cautiously to control the exothermic reaction.
-
Addition of Oxidizing Agent: Add an oxidizing agent, such as arsenic acid or nitrobenzene.[4][7]
-
Heating: Heat the reaction mixture to approximately 120-140°C for several hours.[4] The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and carefully pour it into a large volume of cold water. Neutralize the acidic solution with a base (e.g., concentrated sodium hydroxide or ammonium hydroxide) until alkaline.[4]
-
Isolation: The crude product may precipitate and can be isolated by filtration. Alternatively, steam distillation can be used to isolate the product.[4]
-
Purification: The crude 6-ethoxy-8-nitro-2-methylquinoline can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Step 2: Reduction of the Nitro Group to an Amine
-
Reaction Setup: In a round-bottom flask, dissolve the purified 6-ethoxy-8-nitro-2-methylquinoline in a suitable solvent such as ethanol.
-
Reducing Agent: Add a reducing agent. Common choices include tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation with hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or with gentle heating until the reduction is complete, as monitored by TLC.
-
Work-up: After the reaction, if using SnCl₂, the mixture is made alkaline to precipitate the tin salts, which are then filtered off. The filtrate is then extracted with an organic solvent (e.g., ethyl acetate). If using catalytic hydrogenation, the catalyst is filtered off.
-
Isolation and Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude 6-Ethoxy-2-methylquinolin-8-amine. Further purification can be achieved by recrystallization or column chromatography.
Analytical Characterization
The structural confirmation of the synthesized 6-Ethoxy-2-methylquinolin-8-amine is crucial and can be achieved through a combination of modern spectroscopic techniques.
Spectroscopic Confirmation Workflow
Caption: Workflow for the spectroscopic characterization of quinoline derivatives.
Key Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number and connectivity of protons in the molecule. The aromatic protons will show characteristic chemical shifts and coupling patterns indicative of the quinoline ring substitution. The ethoxy and methyl protons will appear in the aliphatic region.
-
¹³C NMR: Will show the number of unique carbon atoms and their chemical environments. The carbons attached to the nitrogen and oxygen atoms will be deshielded and appear at a lower field.[8]
-
-
Mass Spectrometry (MS):
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
FT-IR is used to identify the presence of specific functional groups.[9] Characteristic absorption bands for the N-H stretches of the amine group, C-O stretches of the ethoxy group, C=N and C=C stretches of the quinoline ring, and C-H stretches of the aromatic and aliphatic groups would be expected.
-
Potential Applications in Drug Development
The 8-aminoquinoline scaffold is a well-known pharmacophore with a rich history in medicinal chemistry, most notably for its antimalarial properties.[10][11] The prototypical 8-aminoquinoline drug, primaquine, is essential for the treatment of relapsing malaria.[10] Derivatives of 8-hydroxyquinoline, a related scaffold, have also shown a broad range of biological activities, including anticancer, antiviral, and antifungal properties.[12][13]
Given this precedent, 6-Ethoxy-2-methylquinolin-8-amine is a promising candidate for investigation in several therapeutic areas:
-
Antimalarial Agents: The 8-aminoquinoline core is crucial for activity against the dormant liver stages of Plasmodium vivax and Plasmodium ovale.[10] The substituents at the 2 and 6 positions can modulate the compound's activity, toxicity, and pharmacokinetic properties.
-
Anticancer Agents: Numerous quinoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[10] The mechanisms of action can include the inhibition of topoisomerase enzymes and the modulation of critical cell signaling pathways.[10]
-
Antimicrobial Agents: The quinoline scaffold has been incorporated into novel antibacterial and antifungal agents.[10] The lipophilicity and electronic properties conferred by the ethoxy and methyl groups could influence the compound's ability to penetrate microbial cell membranes.
Safety and Handling
As with any research chemical, proper safety precautions should be taken when handling 6-Ethoxy-2-methylquinolin-8-amine. While a specific safety data sheet (SDS) for this compound is not available, the known hazards of related quinoline derivatives should be considered. These can include skin and eye irritation, and potential toxicity if ingested or inhaled.[9] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood, are essential.
References
- BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. BenchChem.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Wikipedia. (2023). Skraup reaction. Wikipedia.
- ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.
- Determination of Some Quinoline Derivatives with Organic Brominating Agents. (2006). Journal of the Brazilian Chemical Society.
- BenchChem. (2025).
- US EPA. (2026). Quinoline, 6-ethoxy-2-methyl- - Substance Details. SRS | US EPA.
- IJCRT.org. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. IJCRT.org.
- Acta Scientific. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific.
- IJFMR. (2025).
- MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI.
- BenchChem. (2025). Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine. BenchChem.
- ACS Omega. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega.
- PubChem. (2025). 6-Methoxy-8-quinolinamine. PubChem.
- Chem-Impex. (n.d.). 8-Amino-6-methoxyquinoline. Chem-Impex.
- Sigma-Aldrich. (n.d.). 6-Ethoxy-2-methylquinolin-4-ol 15644-91-4. Sigma-Aldrich.
- BenchChem. (2025).
- ResearchGate. (2025). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity.
- SciSpace. (n.d.).
- 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Prepar
- SciSpace. (2014).
- PMC. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. PMC.
- Sigma-Aldrich. (n.d.). 6-Ethoxy-2-methylquinolin-4-ol 15644-91-4. Sigma-Aldrich.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 6-Methoxyquinolin-8-amine | 90-52-8. Tokyo Chemical Industry (India) Pvt. Ltd.
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. iipseries.org [iipseries.org]
- 7. Skraup reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijcrt.org [ijcrt.org]
- 10. benchchem.com [benchchem.com]
- 11. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]
- 13. scispace.com [scispace.com]
Technical Guide: Pharmacophore Analysis of 2-Methyl-8-Aminoquinolines
Executive Summary
This technical guide provides a rigorous analysis of the pharmacophore architecture of 2-methyl-8-aminoquinolines , a subclass of the 8-aminoquinoline (8-AQ) antimalarial scaffold. While 8-AQs like Primaquine and Tafenoquine are critical for radical cure (targeting hepatic hypnozoites) of Plasmodium vivax, their utility is limited by rapid metabolism and hemolytic toxicity in G6PD-deficient patients.
The 2-methyl substitution represents a strategic medicinal chemistry modification designed to modulate metabolic stability (blocking C2-oxidation) and alter the electronic properties of the quinoline ring. This guide details the structural basis, computational modeling workflows, and mechanistic implications of this specific scaffold modification.
Part 1: Structural Basis & Medicinal Chemistry[1]
The Pharmacophore Anatomy
The 8-aminoquinoline pharmacophore is defined by a planar aromatic anchor (quinoline) coupled with a basic, flexible side chain. The 2-methyl group acts as a "metabolic shield" and steric modulator.
| Feature | Chemical Nature | Pharmacological Function |
| Quinoline Ring | Aromatic, Planar | DNA intercalation; π-π stacking with heme; Lipophilic anchor. |
| 8-Amino Group | Basic Amine ( | Critical linker; H-bond donor/acceptor; Redox active site for metabolite generation. |
| Side Chain | Alkyl-amine | Solubilizing group; Lysosomotropic accumulation (pH trapping); Receptor binding. |
| 6-Methoxy | Electron Donor | Increases electron density of the ring; Essential for antimalarial potency (in Primaquine/Tafenoquine). |
| 2-Methyl | Steric/Hydrophobic | Specific Focus: Blocks metabolic attack at C2; Increases lipophilicity ( |
Structural Visualization
The following diagram illustrates the hierarchical relationship of the pharmacophore features.
Figure 1: Structural decomposition of the 2-methyl-8-aminoquinoline pharmacophore, highlighting the functional role of the 2-methyl substituent in blocking metabolic oxidation.
Part 2: In Silico Pharmacophore Modeling Protocol
Workflow Overview
The modeling process must account for the high flexibility of the 8-amino alkyl chain and the tautomeric states of the quinoline nitrogen.
Step-by-Step Methodology
Step 1: Dataset Curation & Preparation
-
Input: Collect a set of 2-methyl-8-AQ derivatives with known IC50 values (actives) and structurally similar inactives.
-
Protonation State (Critical): At physiological pH (7.4), the terminal amine of the side chain is protonated (
). The quinoline ring nitrogen is generally neutral (pKa ~4-5) but may be protonated in the acidic food vacuole of the parasite (pH ~5.0).-
Protocol: Generate ionization states at pH 5.0 and 7.4 using tools like Epik (Schrödinger) or MoKa.
-
Step 2: Conformational Search
The side chain at the C8 position is highly flexible. A rigid alignment will fail.
-
Method: Mixed Monte Carlo/Low-mode (MCMM) search.
-
Energy Window: 10 kcal/mol (to capture bioactive conformations that may not be global minima).
-
Constraint: Maintain the planarity of the quinoline ring.
Step 3: Pharmacophore Hypothesis Generation
-
Alignment: Superimpose the quinoline rings of the active compounds.
-
Feature Definition:
Step 4: Validation
-
Decoy Set: Screen against a database of 1000+ drug-like decoys to calculate Enrichment Factor (EF) and ROC-AUC.
Computational Pipeline Diagram
Figure 2: Computational workflow for generating a robust 3D pharmacophore model for 2-methyl-8-aminoquinolines.
Part 3: Mechanistic Implications & Toxicity (SAR)
The inclusion of the 2-methyl group is not merely structural; it is a functional modification targeting the metabolic profile.
Metabolic Stability (The C2 Blockade)
8-Aminoquinolines are extensively metabolized by CYP450 enzymes (specifically CYP2D6).
-
Mechanism: One major pathway is oxidation at the electron-deficient C2 position or the C5/C6 positions.
-
2-Methyl Effect: Placing a methyl group at C2 sterically hinders oxidation at this site. This is analogous to the design of Tafenoquine , where a 2-tert-butyl group prevents metabolism, significantly extending half-life compared to Primaquine [1].
Hemolytic Toxicity (G6PD Deficiency)
The therapeutic limitation of 8-AQs is hemolysis in G6PD-deficient patients.
-
Cause: Metabolism of the 8-AQ scaffold generates redox-active quinone-imines (e.g., 5,6-ortho-quinone) that cycle between oxidized and reduced states, generating Superoxide (
) and Hydrogen Peroxide ( ) [2]. -
2-Methyl Impact: While the 2-methyl group stabilizes the parent molecule, it does not necessarily prevent the formation of toxic metabolites if the 5 or 6 positions are open. However, by altering the lipophilicity and half-life, 2-methyl derivatives may alter the kinetics of toxic metabolite formation, potentially widening the therapeutic window.
SAR Summary Table
| Structural Modification | Effect on Potency | Effect on Stability | Toxicity Implication |
| Unsubstituted (Primaquine-like) | High | Low ( | High (Rapid metabolite spike) |
| 2-Methyl Substitution | Maintained/High | Increased (Blocks C2 ox) | Moderate (Slower clearance) |
| 2-tert-Butyl (Tafenoquine-like) | High | Very High ( | Prolonged (Long exposure) |
| 6-Methoxy Removal | Loss of Activity | N/A | Reduced efficacy |
References
-
Discovery and Trends of 8-Aminoquinoline and 4-Aminoquinoline Classes of Antimalarials. Source: ResearchGate / Springer URL:[Link]
-
Mechanisms of 8-aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model. Source: National Institutes of Health (PMC) URL:[Link]
-
Pharmacophore modeling and 3D quantitative structure-activity relationship analysis of febrifugine analogues as potent antimalarial agent. (Contextual reference for Quinoline modeling protocols) Source: National Institutes of Health (PMC) URL:[Link]
- Preparation method of 2-methyl-8-aminoquinoline (Patent CN101602723B).
Sources
Application Note: A Comprehensive Protocol for the Synthesis of 6-Ethoxy-2-methylquinolin-8-amine
Introduction and Synthetic Strategy
6-Ethoxy-2-methylquinolin-8-amine is a crucial chemical scaffold found in a variety of pharmacologically active molecules, most notably as a key structural component in analogues of primaquine, an important antimalarial agent.[1] The strategic placement of the ethoxy, methyl, and amine groups on the quinoline core dictates its biological activity and metabolic profile. This document provides a detailed, reliable, and reproducible two-step protocol for the synthesis of this important compound.
Strategic Rationale: The specified synthesis begins conceptually from 2-nitroaniline. However, from a practical and efficiency standpoint, a direct and high-yield conversion is synthetically challenging due to the electronic directing effects of the nitro and amino groups. The most established and logical synthetic pathway commences with 4-ethoxy-2-nitroaniline , a readily available or synthesizable intermediate. This approach allows for precise control over the regiochemistry of the quinoline ring formation.
The synthesis detailed herein follows a robust and well-documented route:
-
Doebner-von Miller Reaction: A cyclization reaction between 4-ethoxy-2-nitroaniline and crotonaldehyde to construct the 6-ethoxy-2-methyl-8-nitroquinoline core. This classic reaction is a cornerstone of quinoline synthesis.[2][3]
-
Nitro Group Reduction: A chemoselective reduction of the 8-nitro group to the corresponding primary amine, yielding the final product. This transformation is reliably achieved using stannous chloride (SnCl₂) in an acidic medium.[4]
This guide is designed to provide researchers with the causal insights behind procedural choices, ensuring both a high degree of success and a thorough understanding of the underlying chemical principles.
Safety and Hazard Analysis
All experimental work should be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. The primary hazards associated with the key reagents are summarized below.
| Reagent | CAS Number | Primary Hazards | Handling Precautions |
| 4-Ethoxy-2-nitroaniline | 616-89-7 | Toxic if swallowed, inhaled, or in contact with skin. Potential for cumulative effects. | Avoid creating dust. Use in a well-ventilated area. Prevent contact with skin and eyes.[5][6] |
| Crotonaldehyde | 4170-30-3 | Highly flammable, toxic, and corrosive. Severe irritant to eyes, skin, and respiratory tract. Potential carcinogen.[7][8] | Handle in a closed system if possible. Ground all equipment. Store away from heat and ignition sources.[9][10][11] |
| Hydrochloric Acid (conc.) | 7647-01-0 | Severe corrosive to skin, eyes, and respiratory tract. Releases toxic fumes. | Always add acid to water, never the reverse. Use with extreme caution in a fume hood. |
| Stannous Chloride (SnCl₂) | 7772-99-8 | Harmful if swallowed. Causes skin and eye irritation. | Avoid contact with moisture. Store in a dry, well-ventilated area. |
| Toluene | 108-88-3 | Flammable liquid and vapor. Skin and respiratory irritant. May cause organ damage through prolonged exposure. | Use in a well-ventilated area. Keep away from ignition sources. |
Overall Synthetic Workflow
The two-step synthesis from the key intermediate to the final product is illustrated below.
Caption: Overall synthetic route to 6-ethoxy-2-methylquinolin-8-amine.
Detailed Experimental Protocols
Step 1: Synthesis of 6-Ethoxy-2-methyl-8-nitroquinoline
This step employs the Doebner-von Miller reaction, a variation of the Skraup synthesis, to form the quinoline ring system.[2] The reaction proceeds via a conjugate addition of the aniline to crotonaldehyde, followed by an acid-catalyzed intramolecular cyclization and subsequent oxidation to the aromatic quinoline.[12][13]
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles |
|---|---|---|---|
| 4-Ethoxy-2-nitroaniline | 182.18 | 10.0 g | 54.9 mmol |
| Crotonaldehyde | 70.09 | 7.7 g (9.2 mL) | 110 mmol |
| Hydrochloric Acid (conc., 37%) | 36.46 | 100 mL | - |
Protocol:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethoxy-2-nitroaniline (10.0 g, 54.9 mmol).
-
Carefully add concentrated hydrochloric acid (100 mL) to the flask with stirring. The aniline salt will form, often as a thick slurry.
-
Begin heating the mixture to reflux (approx. 105-110 °C) using a heating mantle.
-
Once refluxing, add crotonaldehyde (9.2 mL, 110 mmol) dropwise over 30 minutes using an addition funnel. Causality Note: Slow addition is critical to control the exothermic reaction and prevent polymerization of crotonaldehyde.[7]
-
Maintain the reaction at reflux for an additional 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath to 0-5 °C.
-
Slowly and carefully neutralize the reaction mixture by adding 10 M sodium hydroxide (NaOH) solution. This step is highly exothermic and should be performed with efficient cooling and stirring. The goal is to reach a pH of ~8-9.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 50 mL) to remove inorganic salts.
-
Recrystallize the crude solid from ethanol or methanol to yield 6-ethoxy-2-methyl-8-nitroquinoline as a yellow to brown solid.
-
Dry the purified product in a vacuum oven. The expected yield is typically in the range of 50-65%.
Step 2: Synthesis of 6-Ethoxy-2-methylquinolin-8-amine
The reduction of the aromatic nitro group is a fundamental transformation. While catalytic hydrogenation is an option[14], reduction with stannous chloride in concentrated HCl is a classic, highly effective, and scalable benchtop method for converting nitroquinolines to aminoquinolines.[4][15][16] The acidic conditions facilitate the reduction process, and the final product is isolated after basification.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles |
|---|---|---|---|
| 6-Ethoxy-2-methyl-8-nitroquinoline | 232.23 | 5.0 g | 21.5 mmol |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 24.4 g | 108 mmol |
| Hydrochloric Acid (conc., 37%) | 36.46 | 50 mL | - |
| Sodium Hydroxide (10 M aq.) | 40.00 | ~100 mL | - |
| Toluene | 92.14 | 150 mL | - |
Protocol:
-
In a 250 mL round-bottom flask, suspend 6-ethoxy-2-methyl-8-nitroquinoline (5.0 g, 21.5 mmol) in concentrated hydrochloric acid (50 mL).
-
Add stannous chloride dihydrate (24.4 g, 108 mmol) to the suspension in one portion. Causality Note: A significant molar excess of the reducing agent is used to ensure complete conversion of the nitro group.
-
Heat the mixture to 60-70 °C with vigorous stirring for 2 hours. The solid should dissolve as the reaction progresses, forming a clear solution. Monitor the reaction by TLC until the starting material is fully consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the acidic solution by the slow, portion-wise addition of 10 M NaOH solution. A thick, white precipitate of tin hydroxides will form. Continue adding NaOH until the solution is strongly basic (pH > 12), which will redissolve the tin salts as sodium stannate.
-
Transfer the basic mixture to a separatory funnel and extract the aqueous phase with toluene (3 x 50 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 6-ethoxy-2-methylquinolin-8-amine as a crystalline solid.
-
Dry the final product under vacuum. The expected yield for this step is typically 80-95%.
Mechanistic Insight: The Doebner-von Miller Reaction
Understanding the reaction mechanism is key to troubleshooting and optimization. The formation of the quinoline ring proceeds through several distinct stages.
Caption: Simplified mechanism of the Doebner-von Miller reaction.
References
-
Cenini, S., et al. (1998). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. Chemical Reviews, 98(5), 1871-1906. [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
-
Li, G., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 29(18), 4353. [Link]
-
ATSDR - CDC. (2014). Medical Management Guidelines for Crotonaldehyde. [Link]
-
Yin, S., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(53), 39185-39198. [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]
-
Sajan, P., et al. (2001). Catalytic Reduction of Aromatic Nitro Compounds by Coinage Metal Nanoparticles. Langmuir, 17(4), 1269–1273. [Link]
-
Organic Chemistry Portal. Nitro Reduction. [Link]
-
Singh, A., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Fleming, S. A., et al. (2011). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Bioorganic & Medicinal Chemistry Letters, 21(1), 443-446. [Link]
-
Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET - 2-NITRO ANILINE 98% Pure. [Link]
-
Rajendran, K., et al. (2023). Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO. The Journal of Physical Chemistry C, 127(18), 8613–8622. [Link]
-
Carl ROTH. Safety Data Sheet: 2-Nitroaniline. [Link]
-
New Jersey Department of Health. (2010). Hazard Summary: Crotonaldehyde, (E)-. [Link]
-
Rajendran, K., et al. (2023). Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO. The Journal of Physical Chemistry C. [Link]
-
Rajendran, K., et al. (2023). Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO. The Journal of Physical Chemistry C. [Link]
-
Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Crotonaldehyde. [Link]
-
Krassowska-Swiebocka, B., et al. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 26(7), 1869. [Link]
-
INCHEM. ICSC 0241 - CROTONALDEHYDE. [Link]
-
Wikipedia. Doebner–Miller reaction. [Link]
-
Manetsch, R., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 3369–3381. [Link]
-
Held, J., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530. [Link]
-
Balaji, S., et al. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. Materials Today: Proceedings, 33, 2901-2905. [Link]
-
Zhang, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2017). [Link]
-
DeShong, P., & Sandelier, M. J. (2007). Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Organic Letters, 9(16), 3209–3212. [Link]
-
Agilent. (2018). SAFETY DATA SHEET. [Link]
- CN102675201A. (2012).
-
Elslager, E. F., et al. (1975). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry, 18(11), 1130–1132. [Link]
-
ADAMA. Safety Data Sheet. [Link]
- CN102675201B. (2014).
-
Habibi, D., et al. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. [Link]
-
PubChem. Acetamide, N-(4-ethoxy-2-nitrophenyl)-. [Link]
-
Khan, M. T. H. (2015). Cyclization: A Useful Approach for the Synthesis of Nitrogen Heterocyclic N-Oxides. Current Organic Chemistry, 19(19), 1896-1914. [Link]
-
NIST. Acetamide, N-(4-ethoxy-2-nitrophenyl)-. [Link]
-
Chaubet, G., et al. (2015). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Organic Letters, 17(15), 3738–3741. [Link]
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Biological Sciences. [Link]
-
Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. [Link]
Sources
- 1. Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. Crotonaldehyde | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 8. nj.gov [nj.gov]
- 9. chemos.de [chemos.de]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. ICSC 0241 - CROTONALDEHYDE [inchem.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
Skraup synthesis conditions for 6-ethoxy-2-methylquinoline derivatives
Technical Application Note: Optimized Synthesis of 6-Ethoxy-2-Methylquinoline via Modified Skraup (Doebner-Miller) Cyclization
Part 1: Executive Summary & Scientific Context
Target Analyte: 6-Ethoxy-2-methylquinoline (CAS: 93-02-7) Synonyms: 6-Ethoxyquinaldine, p-Phenetidine-quinaldine. Primary Application: Precursor for cyanine dyes, antimalarial pharmacophores, and agrochemical intermediates (e.g., Ethoxyquin analogs).
Scope of this Guide:
This document details the synthesis of 6-ethoxy-2-methylquinoline. While the user request specifies "Skraup synthesis," strict Skraup conditions (Aniline + Glycerol) yield 6-ethoxyquinoline (unsubstituted at C2). To install the 2-methyl group, the protocol must utilize the Doebner-Miller modification , which substitutes glycerol with
Mechanistic Causality: The reaction proceeds via the acid-catalyzed condensation of p-phenetidine with crotonaldehyde. The critical challenge in this synthesis is the "hydrogen transfer" step. Unlike the Skraup reaction, which often employs nitrobenzene as an external oxidant, the Doebner-Miller reaction typically relies on the Schiff base intermediate to act as the oxidant, leading to the formation of tetrahydroquinoline byproducts and lowering yields. This protocol incorporates optimized oxidant management and Lewis acid stabilization to mitigate these side reactions.
Part 2: Reaction Mechanism & Pathway Analysis
The formation of the quinoline core follows a multi-stage cascade:
-
Michael Addition/Schiff Base Formation: p-Phenetidine reacts with crotonaldehyde.
-
Cyclization: Acid-mediated electrophilic attack on the aromatic ring.
-
Oxidation/Aromatization: The dihydroquinoline intermediate loses hydrogen to form the aromatic system.[1]
Figure 1: Mechanistic Pathway (Doebner-Miller)
Caption: Reaction cascade showing the critical bifurcation at the Dihydroquinoline stage where yield is often lost to disproportionation.
Part 3: Experimental Protocols
Method A: The Zinc Chloride-Modified Doebner-Miller (High Purity)
Recommended for laboratory-scale synthesis where isolation purity is prioritized over raw throughput.
Rationale: The reaction of anilines with crotonaldehyde is notoriously violent and prone to polymerization (tar formation). Zinc chloride (
Reagents:
-
p-Phenetidine (4-Ethoxyaniline): 0.5 mol (68.6 g)
-
Crotonaldehyde: 0.6 mol (42.0 g) [Warning: Lachrymator, Toxic]
-
Hydrochloric Acid (conc. 37%): 150 mL
-
Zinc Chloride (anhydrous): 40 g
-
Ethanol (95%): For crystallization
-
Ammonium Hydroxide (25%): For neutralization
Protocol Steps:
-
Pre-Complexation:
-
In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve the p-phenetidine in the conc. HCl.
-
Observation: The amine hydrochloride salt will precipitate.
-
Add Zinc Chloride and heat the mixture to 50–60°C on a water bath until a clear homogeneous melt/solution is obtained.
-
-
Controlled Addition (Critical Step):
-
Cool the mixture to 40°C.
-
Add Crotonaldehyde dropwise over 45–60 minutes.
-
Process Control: The reaction is highly exothermic. Maintain internal temperature between 60–70°C during addition. If the temperature spikes, stop addition and cool with an ice bath. Do not allow the reaction to run away.
-
-
Cyclization Reflux:
-
Once addition is complete, heat the mixture to gentle reflux (approx. 100°C) for 4–6 hours.
-
Endpoint: The reaction mixture will darken significantly (deep red/black).
-
-
Work-up (De-tarring):
-
Cool to room temperature. The mixture will be viscous.
-
Dilute with 200 mL hot water.
-
Steam Distillation: Perform a steam distillation to remove unreacted amine and non-basic volatile impurities. Discard the distillate.
-
-
Isolation:
-
Filter the hot aqueous residue through a Celite pad to remove insoluble tars.
-
Cool the filtrate to 0–5°C.
-
Basify slowly with Ammonium Hydroxide to pH 9–10. The crude quinoline base will separate as an oil or solid.
-
Extract with Dichloromethane (3 x 100 mL) or Diethyl Ether.
-
Dry organic layer over
and evaporate solvent.
-
-
Purification:
-
Recrystallize the crude solid from dilute Ethanol.
-
Target Appearance: Colorless to pale yellow needles.
-
Melting Point: ~78–80°C (Lit. val. varies by polymorph/purity).
-
Method B: Biphasic Oxidative Protocol (High Yield)
Recommended for scale-up where yield is critical.
Rationale: To prevent the disproportionation loss (where 50% of intermediate is reduced to waste), a mild chemical oxidant is introduced.
Protocol Adjustments:
-
Solvent: Toluene / 6M HCl (Biphasic).
-
Oxidant: Sodium m-nitrobenzenesulfonate (water soluble) or Iodine (catalytic).
-
Procedure:
-
Mix p-phenetidine (1 eq), 6M HCl (5 eq), and Toluene (3 vol).
-
Add Iodine (0.05 eq) as a co-catalyst.
-
Heat to reflux.
-
Add Crotonaldehyde (1.2 eq) slowly.
-
The biphasic system keeps the polymeric byproducts in the organic phase while the protonated product remains in the aqueous phase, simplifying purification.
-
Part 4: Process Workflow & Data
Figure 2: Experimental Workflow (Method A)
Caption: Step-by-step isolation workflow emphasizing the critical steam distillation step for purity.
Table 1: Comparative Process Data
| Parameter | Classic Skraup (Glycerol) | Doebner-Miller (Crotonaldehyde) | Optimized ZnCl2 Method |
| Product | 6-Ethoxyquinoline | 6-Ethoxy-2-methylquinoline | 6-Ethoxy-2-methylquinoline |
| C2 Substituent | -H | -CH3 | -CH3 |
| Reaction Control | Violent | Very Violent | Controlled (ZnCl2 moderated) |
| Typical Yield | 30-40% | 20-35% | 50-65% |
| Major Impurity | Unreacted amine | Polymers/Tars | Zinc complexes (removed in workup) |
Part 5: Troubleshooting & Safety (CPP)
-
Exotherm Control: The addition of crotonaldehyde to the acid/amine mixture often has an induction period. Do not add large amounts of aldehyde if the reaction has not started (indicated by reflux/color change). Accumulation leads to a "runaway" thermal event.
-
Tar Formation: If the product is a dark oil that refuses to crystallize, dissolve in dilute HCl, wash with ether (to remove non-basic tars), and re-basify.
-
Oxidation State: If yield is low, the reaction may be "hydrogen starved." Ensure the reflux is vigorous and open to air (if not using chemical oxidant) or strictly follow the Iodine doping method.
References
-
Doebner, O., & Miller, W. v. (1881). Ueber eine Abänderung der Skraupschen Chinolinsynthese (Modification of the Skraup Quinoline Synthesis). Berichte der deutschen chemischen Gesellschaft.
-
Manske, R. H., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59.
-
Eisch, J. J., & Dluzniewski, T. (1989). Mechanism of the Skraup-Doebner-Von Miller quinoline synthesis: Cyclization of alpha,beta-unsaturated N-aryliminium salts. Journal of Organic Chemistry, 54(6), 1269–1274.
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. Journal of Organic Chemistry, 71(4), 1668–1676.
-
BenchChem Technical Support. (2025). Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis.
Sources
Application Notes & Protocols for the Reduction of 6-Ethoxy-2-Methyl-8-Nitroquinoline
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the chemical reduction of 6-ethoxy-2-methyl-8-nitroquinoline to its corresponding amine, 8-amino-6-ethoxy-2-methylquinoline. This transformation is a critical step in the synthesis of various pharmacologically active molecules, particularly in the development of antimalarial drugs and other therapeutic agents.[1] The protocols detailed herein are grounded in established chemical principles and prioritize safety, efficiency, and reproducibility.
Scientific Foundation: The Chemistry of Nitro Group Reduction
The conversion of an aromatic nitro group to a primary amine is a six-electron reduction. This process is a cornerstone of organic synthesis, enabling the introduction of a versatile amino group that serves as a key building block for further molecular elaboration.[2] The reaction typically proceeds through nitroso and hydroxylamine intermediates, as depicted in the general mechanism below.
The choice of methodology is critical and depends on factors such as the presence of other reducible functional groups on the substrate, desired reaction scale, and available equipment. This guide will focus on two of the most robust and widely employed methods: Catalytic Hydrogenation and Metal-Mediated Reduction.
General Mechanistic Pathway
The reduction from a nitro compound to an aniline derivative follows a well-established pathway, particularly prevalent in catalytic hydrogenation and metal-mediated reductions.
Caption: General mechanistic pathway for nitroarene reduction.
Comparative Analysis of Primary Reduction Methodologies
Selecting the appropriate reduction method requires a careful consideration of chemoselectivity, cost, and safety. Below is a comparative summary of the two primary protocols detailed in this guide.
| Parameter | Catalytic Hydrogenation (Pd/C) | Metal-Mediated Reduction (Fe/NH₄Cl) |
| Reagents | H₂ gas, Palladium on Carbon (Pd/C) | Iron powder, Ammonium Chloride |
| Selectivity | High, but can reduce other groups (alkenes, alkynes, some halides)[3] | Excellent for nitro groups; tolerates many other functionalities[3] |
| Conditions | Ambient or elevated pressure/temperature | Reflux temperatures, atmospheric pressure |
| Workup | Filtration of catalyst | Filtration of iron salts, aqueous workup |
| Safety Concerns | Flammable H₂ gas, pyrophoric catalyst[4][5] | Vigorous initial reaction, handling of fine metal powders |
| Ideal Use Case | For molecules without other easily reducible groups; scalable. | For complex molecules with sensitive functional groups. |
Protocol 1: Catalytic Hydrogenation
Catalytic hydrogenation is a highly efficient method for nitro group reduction, often considered the method of choice for its clean reaction profile and high yields.[3] Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.[3] The reaction involves the use of hydrogen gas, which requires specialized equipment and strict adherence to safety protocols.
Rationale for Method Selection
This method is chosen for its efficiency and the relative ease of product purification. The primary byproduct is water, and the heterogeneous catalyst is simply removed by filtration.[6] This makes it an attractive option for large-scale synthesis where minimizing downstream processing is crucial. However, its powerful reducing nature means it may not be suitable for substrates containing other sensitive groups like alkenes or certain aromatic halides.[3]
Experimental Workflow: Catalytic Hydrogenation
Caption: Experimental workflow for catalytic hydrogenation.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
6-ethoxy-2-methyl-8-nitroquinoline
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc), reagent grade
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas source with a two-stage regulator
-
Celite® or a similar filter aid
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, add 6-ethoxy-2-methyl-8-nitroquinoline (1.0 eq).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate). The catalyst should be handled while wet to mitigate its pyrophoric nature.[4][7]
-
Solvent Addition: Add a suitable solvent such as ethanol or ethyl acetate. The volume should be sufficient to create a slurry that can be stirred effectively (e.g., 10-20 mL per gram of substrate).
-
System Purge: Seal the reactor securely. Purge the system by pressurizing with nitrogen to ~20-30 psi and then carefully venting. Repeat this cycle at least three times to remove all oxygen.[4]
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi or 3-4 atm). Begin vigorous stirring.[8]
-
Reaction Monitoring: The reaction is exothermic, and a slight increase in temperature may be observed.[6] Monitor the reaction progress by observing the drop in hydrogen pressure from the supply tank. The reaction is complete when hydrogen uptake ceases. Alternatively, the reaction can be monitored by TLC or LC-MS by carefully depressurizing, purging with nitrogen, and taking an aliquot.
-
Work-up: Once the reaction is complete, stop the stirring and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen gas in a well-ventilated fume hood.[6]
-
Catalyst Filtration: Purge the reactor with nitrogen. Open the reactor and dilute the reaction mixture with additional solvent if necessary. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake can be pyrophoric and should not be allowed to dry in the air.[7] Immediately quench the filter cake with water after filtration and dispose of it in a designated waste container.[7]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 8-amino-6-ethoxy-2-methylquinoline.
-
Purification: The product can be purified further by recrystallization from a suitable solvent (e.g., methanol or ethanol/water) or by column chromatography if necessary.[9]
Protocol 2: Metal-Mediated Reduction with Iron
Reduction using iron powder in the presence of a mild acid or an acidic salt like ammonium chloride is a classic, cost-effective, and highly reliable method.[3][10] It is particularly valued for its excellent chemoselectivity, often leaving other reducible groups untouched.[3]
Rationale for Method Selection
This method is ideal for substrates containing functional groups that are sensitive to catalytic hydrogenation, such as double bonds or benzylic ethers. The reaction proceeds via single-electron transfers from the metal surface. While the workup is more involved than catalytic hydrogenation due to the need to remove iron salts, its operational simplicity (no high-pressure gas required) and high functional group tolerance make it a valuable alternative.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
6-ethoxy-2-methyl-8-nitroquinoline
-
Iron powder (<325 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH) and Water
-
Round-bottom flask with a reflux condenser
-
Celite® or a similar filter aid
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-ethoxy-2-methyl-8-nitroquinoline (1.0 eq).
-
Add Reagents: Add a mixture of ethanol and water (e.g., a 4:1 to 1:1 ratio). To this suspension, add ammonium chloride (approx. 4 eq) and iron powder (approx. 3-5 eq).
-
Heating: Heat the reaction mixture to reflux with vigorous stirring. The reaction can be quite exothermic and may become vigorous initially.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material (nitroquinoline) and the appearance of the more polar amine product indicates the reaction is proceeding.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Filtration: Dilute the mixture with ethanol or ethyl acetate and filter it through a pad of Celite® to remove the iron powder and iron salts. Wash the filter cake thoroughly with the same solvent to ensure complete recovery of the product.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the organic solvent. The remaining aqueous residue can be basified with an aqueous solution of sodium bicarbonate or sodium hydroxide and then extracted with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 8-amino-6-ethoxy-2-methylquinoline. Further purification can be achieved by recrystallization or column chromatography.
Safety and Hazard Management
The reduction of nitroaromatic compounds carries significant potential hazards that must be managed with appropriate engineering controls and personal protective equipment.
-
Catalytic Hydrogenation:
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[5] All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[11] Use pressure-rated equipment and perform leak tests before starting.[4][11]
-
Pyrophoric Catalysts: Palladium on carbon (Pd/C) and Raney Nickel are pyrophoric, especially after use, and can ignite flammable solvents upon exposure to air.[5][7] Always handle these catalysts in an inert atmosphere or as a wet slurry.[4] Never allow the catalyst filter cake to dry in the open.
-
Exothermic Reaction: The hydrogenation of nitro groups is highly exothermic.[6] Inadequate temperature control can lead to a thermal runaway. Ensure efficient stirring and have a cooling system available, especially for larger-scale reactions.
-
-
Metal-Mediated Reduction:
-
Vigorous Reaction: The initial phase of the reaction can be vigorous. Reagents should be mixed at room temperature and heated gradually.
-
Metal Powders: Fine metal powders can be flammable and pose an inhalation risk. Handle them in a well-ventilated area and avoid creating dust.
-
Product Characterization and Analytical Monitoring
Confirmation of the successful conversion of 6-ethoxy-2-methyl-8-nitroquinoline to 8-amino-6-ethoxy-2-methylquinoline requires appropriate analytical techniques.
-
Reaction Monitoring:
-
TLC: Use a suitable mobile phase (e.g., ethyl acetate/hexanes) to monitor the disappearance of the less polar starting material and the appearance of the more polar amine product, which will have a lower Rf value.
-
LC-MS: Provides a more accurate assessment of reaction completion and can identify any major byproducts.
-
Raman Spectroscopy: Can be used for real-time monitoring by observing the disappearance of the distinct nitro stretching frequency around 1350 cm⁻¹.[12]
-
-
Product Identification:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation of the final product. Key changes include the disappearance of the nitro-group influenced aromatic signals and the appearance of new signals corresponding to the amino group and shifts in the adjacent aromatic protons.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Shows the disappearance of the characteristic NO₂ stretches (approx. 1530 and 1350 cm⁻¹) and the appearance of N-H stretches for the primary amine (approx. 3300-3500 cm⁻¹).
-
References
-
Wikipedia Contributors. (n.d.). Reduction of nitro compounds. Wikipedia. Retrieved from [Link]
-
Taurino, G., & Sala, C. A. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
ACS Sustainable Chemistry & Engineering. (2021). Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy. ACS Publications. Retrieved from [Link]
- Google Patents. (n.d.). US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor.
-
New Journal of Chemistry (RSC Publishing). (n.d.). Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst. Retrieved from [Link]
-
PMC. (n.d.). Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. Retrieved from [Link]
-
PMC. (n.d.). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic reduction of different nitroarenes. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (1979). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Retrieved from [Link]
-
Georgia Institute of Technology. (n.d.). THE CATALYTIC HYDROGENATION OF QUINOLINE. Retrieved from [Link]
-
Industrial Fire & Emergency. (2025). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved from [Link]
-
ATSDR. (n.d.). 6. analytical methods. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. Retrieved from [Link]
-
University of Rochester. (n.d.). Hydrogenation SOP. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Retrieved from [Link]
-
Journal of Chemical Health & Safety. (2016). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]
-
MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Retrieved from [Link]
-
KINTEK. (n.d.). Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. Retrieved from [Link]
-
Open Access Journals. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
-
PMC. (n.d.). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Retrieved from [Link]
-
Semantic Scholar. (2019). Synthesis, Characterization and Biological Activity of new Pyran Derivatives of 8-Hydroxyquinoline. Retrieved from [Link]
-
PMC. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Retrieved from [Link]
- Google Patents. (n.d.). CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.
-
Eureka | Patsnap. (n.d.). Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. Retrieved from [Link]
- Google Patents. (n.d.). CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 5. chem.wisc.edu [chem.wisc.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. GT Digital Repository [repository.gatech.edu]
- 9. 8-AMINO-6-METHOXYQUINOLINE | 90-52-8 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. njhjchem.com [njhjchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 6-Ethoxy-2-methylquinolin-8-amine as a Bidentate Ligand in the Synthesis of Novel Metal Complexes
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and materials scientists on the utilization of 6-ethoxy-2-methylquinolin-8-amine as a versatile N,N-bidentate chelating ligand for the synthesis of novel transition metal complexes. 8-Aminoquinoline and its derivatives are a cornerstone in coordination chemistry, renowned for their ability to form stable complexes with a wide range of metal ions.[1] These complexes exhibit diverse applications in fields such as catalysis, materials science, and medicinal chemistry, including promising anticancer, antimicrobial, and antimalarial activities.[2][3][4][5][6] This guide details the underlying coordination principles of 6-ethoxy-2-methylquinolin-8-amine, provides a generalizable and robust protocol for complex synthesis, outlines essential characterization techniques, and discusses the potential applications of the resulting metal complexes. The protocols are designed to be self-validating, ensuring the integrity and reproducibility of the experimental outcomes.
Introduction: The Scientific Rationale
The quinoline scaffold is a privileged heterocyclic system in chemistry due to its presence in numerous bioactive compounds and its excellent coordination properties.[2][4][7] The 8-aminoquinoline moiety, in particular, acts as a classic bidentate "pincer" ligand, coordinating to metal ions through the quinoline ring nitrogen (N1) and the amino group nitrogen (N8) to form a stable five-membered chelate ring.[1]
The subject of this guide, 6-ethoxy-2-methylquinolin-8-amine, introduces specific electronic and steric modifications to the basic 8-aminoquinoline framework:
-
6-Ethoxy Group (-OEt): This is an electron-donating group which increases the electron density on the quinoline ring system. This enhanced electron density on the coordinating quinoline nitrogen can lead to stronger metal-ligand bonds, thereby increasing the thermodynamic stability of the resulting complex.
-
2-Methyl Group (-CH₃): The methyl group at the C2 position introduces steric hindrance near the primary coordinating nitrogen atom. This steric bulk can influence the geometry of the final complex, potentially favoring specific coordination numbers or stereoisomers. It can also modulate the reactivity of the metal center.
By strategically combining these substituents, 6-ethoxy-2-methylquinolin-8-amine offers a unique platform to fine-tune the physicochemical properties—such as solubility, redox potential, and photophysical characteristics—of its metal complexes, paving the way for targeted applications.
General Protocol for Metal Complex Synthesis
This section outlines a general and adaptable procedure for the synthesis of metal complexes using 6-ethoxy-2-methylquinolin-8-amine. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Core Principle: Ligand Substitution Reaction
The synthesis is based on a ligand substitution reaction where solvent molecules or other weakly coordinating anions in the metal salt's coordination sphere are displaced by the stronger, chelating 6-ethoxy-2-methylquinolin-8-amine ligand. The reaction is typically driven by the formation of the thermodynamically stable chelate complex.
Experimental Workflow Diagram
Caption: Workflow for comprehensive characterization of metal complexes.
Key Analytical Techniques
| Technique | Purpose & Expected Observations |
| FT-IR Spectroscopy | To confirm the coordination of the ligand to the metal ion. Look for: A shift in the C=N stretching frequency of the quinoline ring and a change in the N-H stretching vibrations of the amino group upon coordination. [8] |
| ¹H & ¹³C NMR Spectroscopy | To elucidate the structure in solution. Look for: A downfield shift of the quinoline proton signals, particularly those adjacent to the coordinating nitrogen atoms, due to the deshielding effect of the metal ion. [9][10] |
| UV-Vis Spectroscopy | To study the electronic properties of the complex. Look for: Shifts in the π-π* transitions of the ligand and the appearance of new charge-transfer bands (ligand-to-metal or metal-to-ligand). [11] |
| Mass Spectrometry (HRMS) | To confirm the molecular formula and stoichiometry of the complex. Look for: The molecular ion peak corresponding to the expected mass of the complex. [9] |
| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional structure, including bond lengths, bond angles, and coordination geometry (e.g., octahedral, tetrahedral). [9][12][13] |
| Cyclic Voltammetry (CV) | To investigate the redox properties of the metal center in the complex, which is crucial for catalytic and electrochemical applications. [14][15] |
Potential Applications & Properties
The unique electronic and steric profile of 6-ethoxy-2-methylquinolin-8-amine makes its metal complexes promising candidates for a variety of advanced applications. [2]
Structure-Property-Application Relationship
Caption: Relationship between ligand/metal properties and applications.
Summary of Potential Applications
| Application Area | Rationale & Potential Advantages |
| Medicinal Chemistry | Quinoline-based metal complexes are known to exhibit potent biological activities. [3][5]They can act by mechanisms such as DNA intercalation or enzyme inhibition. [16]The ethoxy group can enhance lipophilicity, potentially improving cell membrane penetration. [6] |
| Homogeneous Catalysis | The stable coordination environment can be used to design catalysts for various organic transformations. The electronic properties imparted by the ethoxy group can modulate the reactivity of the metal center for reactions like C-H activation or cross-coupling. [4][17] |
| Materials Science | Many quinoline complexes exhibit interesting photophysical properties like fluorescence or phosphorescence. [18][19][20]These properties make them suitable for use as emitters in Organic Light-Emitting Diodes (OLEDs) or as fluorescent sensors for detecting specific ions or molecules. [2][11] |
| Bioinorganic Chemistry | These complexes can serve as models for metalloenzymes or be used as probes to study metal ion homeostasis in biological systems. [21][22] |
Concluding Remarks
6-Ethoxy-2-methylquinolin-8-amine is a highly promising ligand for the development of novel metal complexes with tailored properties. The synthetic and characterization protocols provided in this guide offer a robust framework for researchers to explore the rich coordination chemistry of this ligand. The strategic placement of the ethoxy and methyl groups provides a powerful tool for fine-tuning the electronic and steric environment of the metal center, opening up exciting opportunities in drug discovery, catalysis, and materials science. It is anticipated that the exploration of these complexes will lead to significant advancements in these fields.
References
- The synthesis and coordination chemistry of a tris-8-aminoquinoline tripodal ligand. (2009). Dalton Transactions.
- Quinoline-2-carboxylic Acid: A Versatile Ligand for the Synthesis of Novel Metal Complexes - Benchchem. (n.d.).
- Synthesis and photophysical properties of complexes of Be(II) and Zn(II) with 10-hydroxybenzo[h]quinoline ligand - PubMed. (2007). PubMed.
- 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights | ACS Omega. (2025). ACS Omega.
- Quinoline-based metal complexes: Synthesis and applications | CoLab. (2024). CoLab.
- 8-Aminoquinoline - Grokipedia. (n.d.).
- A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds - Semantic Scholar. (2025). Semantic Scholar.
- State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - RSC Publishing. (2025). RSC Publishing.
- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Archives. (2021). Beilstein Archives.
- Investigations on structural, photo-physical and photometric parameters of metal based quinoline complexes for OLEDs - ProQuest. (2021). ProQuest.
- The first mixed-ligand coordination compound involving 8-aminoquinoline and pyridine-2,6-dicarboxylate: Synthesis, X-ray crystal structure, and DFT studies | Request PDF - ResearchGate. (2025). ResearchGate.
- (IUCr) Synthesis, crystal structure and photophysical properties of a dinuclear MnII complex with 6-(diethylamino)-4-phenyl-2-(pyridin-2-yl)quinoline. (2024). International Union of Crystallography.
- Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview - CKT College. (2023). CKT College.
- Photophysical properties of Pt(II) complexes based on the benzoquinoline (bzq) ligand with OLED implication: a theoretical study - RSC Publishing. (2024). RSC Publishing.
- A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds - PubMed. (2025). PubMed.
- Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity - MDPI. (2023). MDPI.
- Quinoline Alkaloids: Structural Chemistry, Natural Origins, and Functional Applications. (2026).
- Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer - PMC. (n.d.).
- Quinoline-based metal complexes: Synthesis and applications | Request PDF. (2025). ResearchGate.
- Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - MDPI. (2022). MDPI.
- Preparation of New Bis(8-aminoquinoline) Ligands and Comparison with Bis(8-hydroxyquinoline) Ligands on Their Ability to Chelate Cu II and Zn II - ResearchGate. (2025). ResearchGate.
- Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC. (n.d.).
- Various metal complexes and their biological implications - Pharmacy Journal. (2022). Pharmacy Journal.
- An electrochemical and theoretical evaluation of new quinoline derivative as a corrosion inhibitor for carbon steel in HCl solut - ResearchGate. (n.d.).
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Quinoline-based metal complexes: Synthesis and applications | CoLab [colab.ws]
- 3. semanticscholar.org [semanticscholar.org]
- 4. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06627A [pubs.rsc.org]
- 5. A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ckthakurcollege.net [ckthakurcollege.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigations on structural, photo-physical and photometric parameters of metal based quinoline complexes for OLEDs - ProQuest [proquest.com]
- 12. The synthesis and coordination chemistry of a tris-8-aminoquinoline tripodal ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Photophysical properties of Pt( ii ) complexes based on the benzoquinoline (bzq) ligand with OLED implication: a theoretical study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03334E [pubs.rsc.org]
- 19. Synthesis and photophysical properties of complexes of Be(II) and Zn(II) with 10-hydroxybenzo[h]quinoline ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. beilstein-archives.org [beilstein-archives.org]
- 21. researchgate.net [researchgate.net]
- 22. thepharmajournal.com [thepharmajournal.com]
Advanced In Vitro Screening of 8-Aminoquinolines: From Metabolic Activation to Radical Cure
Executive Summary
The 8-aminoquinolines (8-AQs), represented by Primaquine (PQ) and Tafenoquine (TQ), remain the only approved class of antimalarials capable of "radical cure"—eliminating the dormant liver hypnozoites of Plasmodium vivax and P. ovale.[1] However, their utility is complicated by a unique pharmacological profile: they are prodrugs requiring host metabolic activation (primarily CYP2D6) to exert efficacy, and they pose a severe safety risk (hemolysis) in G6PD-deficient individuals.
Standard blood-stage screening assays (e.g., SYBR Green I) are fundamentally flawed for 8-AQs because they lack the necessary hepatic enzymes to generate the active quinoneimine metabolites. This guide outlines a specialized screening cascade designed to overcome these limitations, focusing on metabolically competent systems, high-content liver stage imaging, and transmission-blocking validation.
Module 1: The Metabolic Hurdle (Pre-requisite)
Principle: 8-AQs are biologically inert or weakly active in their parent form. Efficacy against hypnozoites and gametocytes is driven by hydroxylated metabolites (e.g., 5-hydroxyprimaquine) generated via the Cytochrome P450 2D6 (CYP2D6) pathway, which subsequently undergo redox cycling with CYP450 oxidoreductase (CPR) to generate reactive oxygen species (ROS).
Protocol: Metabolic Activation via Primary Hepatocytes
Do not screen 8-AQs in standard CHO or HEK cell lines. You must use a metabolically competent system.
Materials:
-
Cells: Cryopreserved Primary Human Hepatocytes (PHH) or HepaRG™ cells (inducible CYP activity).
-
Media: William’s E Medium supplemented with "maintenance cocktail" (insulin, transferrin, selenium, corticosteroids).
-
Format: 96-well collagen-coated plates.
Workflow:
-
Thawing & Seeding: Thaw PHH and seed at 50,000 cells/well. Allow to form a confluent monolayer (24–48 hours).
-
Drug Incubation: Add the 8-AQ test compound (0.1 µM – 100 µM).
-
Supernatant Harvest (The "Activated" Fraction): Incubate for 2–24 hours. Harvest the supernatant containing the generated metabolites.
-
Note: This supernatant can now be transferred to a secondary assay (e.g., gametocyte culture) to test efficacy, a method known as the "Supernatant Transfer Assay."
-
-
Direct Co-culture (Alternative): For liver stage assays, the hepatocytes themselves serve as both the metabolic factory and the host for the parasite.
Visualization: 8-AQ Activation Pathway
Caption: The obligatory activation pathway of Primaquine. Without CYP2D6 and CPR, the drug fails to generate the ROS required for parasiticidal activity.
Module 2: Liver Stage High-Content Screening (Radical Cure)
The Challenge: P. vivax hypnozoites cannot be maintained in continuous culture. The Solution: Use Plasmodium cynomolgi (a simian malaria closely related to P. vivax) in Rhesus macaque hepatocytes. This is the gold standard in vitro surrogate for radical cure discovery.
Protocol: P. cynomolgi Hypnozoite Assay
Objective: Distinguish between compounds that kill dividing schizonts (prophylactic) and dormant hypnozoites (radical cure).
Experimental Setup:
-
Host Cells: Primary Simian Hepatocytes (Rhesus).[2]
-
Parasite: P. cynomolgi sporozoites (dissected from Anopheles mosquitoes).
-
Readout: High-Content Imaging (HCI) with automated segmentation.
Step-by-Step Workflow:
-
Infection (Day 0): Seed hepatocytes. Add P. cynomolgi sporozoites.[2][3] Centrifuge plate (500xg, 10 min) to enhance invasion. Wash off unbound sporozoites after 2 hours.
-
Hypnozoite Formation (Day 1-5): Culture cells. By Day 5, parasites differentiate into either large, multinucleated schizonts or small, uninucleated hypnozoites .
-
Drug Treatment (Radical Cure Mode):
-
Start Treatment: Day 5 post-infection (after hypnozoites are established).[2]
-
Duration: Incubate with 8-AQ for 3–4 days (Day 5 to Day 8).
-
Controls:
-
Negative Control: DMSO (hypnozoites persist).
-
Positive Control (Radical Cure): Primaquine (high dose, >10 µM) or Tafenoquine.
-
Positive Control (Schizonticide only): Atovaquone (kills schizonts, leaves hypnozoites intact).
-
-
-
Staining (Day 9):
-
High-Content Analysis:
Visualization: Liver Stage Assay Timeline
Caption: Radical cure assay workflow. Drug is added only after hypnozoites are established (Day 5) to ensure specificity against the dormant stage.
Module 3: Gametocyte Transmission Blocking
Context: 8-AQs are potent gametocytocides (Stage V gametocytes). Standard viability assays (ATP/Luciferase) are useful for screening, but the Standard Membrane Feeding Assay (SMFA) is the definitive confirmation of transmission blocking.
Protocol: Standard Membrane Feeding Assay (SMFA)
-
Gametocyte Culture: Culture P. falciparum (NF54 strain) for 14–17 days to produce Stage V gametocytes.
-
Drug Exposure:
-
Option A (Direct): Add 8-AQ 24–48 hours prior to feeding (requires metabolic activation in culture, often unreliable).
-
Option B (Metabolite Transfer): Incubate gametocytes with the supernatant from the Hepatocyte Activation Assay (Module 1).
-
-
Mosquito Feeding:
-
Readout (Day 7-9):
-
Dissect mosquito midguts.
-
Stain with mercurochrome (0.2%).
-
Count oocysts under a microscope.
-
Metric: % Inhibition of Oocyst Intensity (number of oocysts) and Prevalence (% infected mosquitoes).
-
Module 4: Safety Profiling (G6PD Deficiency)
The Risk: 8-AQ metabolites cause oxidative stress. In G6PD-deficient RBCs, the inability to regenerate NADPH renders them vulnerable to ROS, leading to hemolysis.
Protocol: In Vitro ROS/Hemolysis Surrogate
Note: Direct hemolysis is hard to mimic in vitro without an immune system (macrophages). We measure oxidative stress vulnerability.
-
Source Cells: RBCs from a G6PD-deficient donor (Hemizygous male, WHO Class II or III variant) and a G6PD-normal control.
-
Metabolite Challenge: Since 8-AQs are prodrugs, incubate RBCs with 5-hydroxyprimaquine (synthetic metabolite) or a ROS generator like Diamide (as a proxy).
-
Readout:
-
GSH Levels: Measure reduced glutathione depletion (G6PDd cells will deplete faster).
-
Methemoglobin: Measure conversion of Hb to MetHb (spectrophotometry at 630 nm).
-
Phosphatidylserine (PS) Exposure: Stain with Annexin V-FITC and analyze by flow cytometry. (PS exposure triggers erythrophagocytosis in vivo).
-
Data Summary Table: 8-AQ Screening Profiles
| Assay Type | Target Stage | Cell Model | Key Readout | 8-AQ Specificity |
| Metabolic Activation | Prodrug Conversion | Primary Hepatocytes | LC-MS/MS (Metabolite ID) | Essential step for all 8-AQs. |
| Liver Stage (HCI) | Hypnozoite | P. cynomolgi / Rhesus Hep | Anti-HSP70 / Anti-UIS4 | High activity against small uninucleate forms. |
| SMFA | Gametocyte (V) | P. falciparum + Anopheles | Oocyst Count | Potent reduction in oocyst intensity. |
| Safety Screen | RBC Toxicity | G6PD-deficient RBCs | GSH depletion / MetHb | High ROS generation in G6PDd cells. |
References
-
Camarda, G., et al. (2019). "Antimalarial activity of primaquine operates via a two-step biochemical relay."[8] Nature Communications. [Link]
-
Voorberg-van der Wel, A., et al. (2013). "A comparative analysis of liver stage development of Plasmodium cynomolgi and Plasmodium vivax." Scientific Reports. [Link]
-
Roth, A., et al. (2018). "A comprehensive model for assessment of liver stage therapies targeting Plasmodium vivax and Plasmodium cynomolgi." Nature Communications. [Link]
-
Delves, M.J., et al. (2012). "The activities of current antimalarial drugs on the life cycle stages of Plasmodium: a comparative study with human and rodent parasites." PLoS Medicine. [Link]
-
World Health Organization (2018). "Testing for G6PD deficiency for safe use of primaquine in radical cure of P. vivax and P. ovale." WHO Policy Brief. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of novel compounds with prophylactic activity against hypnozoites using a Plasmodium cynomolgi in vitro model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transgenic Fluorescent Plasmodium cynomolgi Liver Stages Enable Live Imaging and Purification of Malaria Hypnozoite-Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. A protocol for membrane feeding assays to determine the infectiousness of P. falciparum naturally infected individuals to Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.lstmed.ac.uk [research.lstmed.ac.uk]
Application Notes & Protocols: Strategic Derivatization of the 8-Amino Group in Quinoline Scaffolds
Introduction: The Strategic Importance of the 8-Aminoquinoline Scaffold
The quinoline core is a privileged heterocyclic pharmacophore, forming the structural basis for a vast array of compounds with significant biological and medicinal activities.[1][2] Within this class, 8-aminoquinoline and its derivatives hold a place of distinction, primarily due to the versatile reactivity of the amino group at the 8-position. This exocyclic amine serves as a critical handle for chemical modification, enabling the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, basicity, and hydrogen bonding capacity. These modifications directly influence the compound's pharmacokinetic and pharmacodynamic profile.
Historically, the 8-aminoquinoline scaffold is synonymous with antimalarial drug discovery. The FDA-approved drug primaquine, for instance, is essential for the radical cure of relapsing malaria caused by Plasmodium vivax and Plasmodium ovale.[3] Its mechanism is thought to involve the generation of reactive oxygen species (ROS), which induce lethal oxidative stress in the parasite.[3] Beyond malaria, research has illuminated the potential of 8-aminoquinoline derivatives as potent anticancer, antimicrobial, and neuroprotective agents.[3][4][5][6]
This guide provides an in-depth exploration of key chemical strategies for derivatizing the 8-amino group. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven protocols and insights for researchers in medicinal chemistry and drug development. The methodologies described herein—from classical N-alkylation and acylation to modern palladium-catalyzed cross-coupling—represent a toolbox for unlocking the full therapeutic potential of this remarkable scaffold.
Foundational Derivatization Strategies
These methods represent the most common and direct modifications of the 8-amino group, forming the basis for a majority of derivative libraries.
N-Alkylation: Building the Side Chain
Expertise & Rationale: N-alkylation is a cornerstone transformation for modifying the 8-aminoquinoline core, most famously employed in the synthesis of antimalarial drugs like pamaquine and primaquine.[7] The reaction typically involves the nucleophilic attack of the 8-amino group on an alkyl halide. The choice of the alkyl halide is critical as the resulting side chain profoundly impacts biological activity and toxicity. For instance, the nature of the terminal amino group and the length of the alkyl chain in primaquine analogues are crucial for antimalarial efficacy.[7][8] The reaction is often performed at elevated temperatures, and the pH must be carefully controlled; a slightly acidic pH (around 4.7) can optimize the rate of alkylation by ensuring the availability of the free amine for reaction without promoting undesirable side reactions.[8]
Protocol 1: Synthesis of an N-Alkylated 8-Aminoquinoline Derivative (Primaquine Analogue) This protocol is adapted from classical methods for preparing 8-alkylamino-alkylaminoquinolines.[8]
Materials:
-
6-Methoxy-8-aminoquinoline
-
4-Amino-1-bromopentane (or other suitable alkylamino-alkyl halide)
-
Solvent (e.g., a high-boiling point solvent like 2-ethoxyethanol or simply neat)
-
Triethylamine (TEA) or another non-nucleophilic base
-
Dichloromethane (DCM)
-
1 M HCl solution
-
1 M NaOH solution
-
Saturated NaCl solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 6-methoxy-8-aminoquinoline (1.0 eq) and the alkylamino-alkyl halide (e.g., 4-amino-1-bromopentane, 1.1 eq).
-
Base Addition: Add triethylamine (2.0 eq) to the mixture to act as an acid scavenger for the HBr generated during the reaction.
-
Heating: Heat the reaction mixture to 120-140 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction to room temperature and dilute with dichloromethane.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
For purification via acid-base extraction, the organic layer can be extracted with 1 M HCl. The protonated product will move to the aqueous layer.
-
The aqueous layer is then basified with 1 M NaOH to a pH > 10, and the free base product is re-extracted into dichloromethane (3x).
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, often using a mobile phase of DCM/Methanol with a small amount (0.5-1%) of triethylamine to prevent streaking and irreversible adsorption of the basic product.
Workflow for N-Alkylation
Sources
- 1. Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05287A [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 7. 8 aminoquinolines | PPT [slideshare.net]
- 8. pubs.acs.org [pubs.acs.org]
Solubility data of 6-Ethoxy-2-methylquinolin-8-amine in organic solvents
Application Note: Solubility Profiling and Purification Protocols for 6-Ethoxy-2-methylquinolin-8-amine
Part 1: Executive Summary & Chemical Context
Compound Identity:
-
Name: 6-Ethoxy-2-methylquinolin-8-amine[1]
-
CAS Registry Number: 6628-28-0 (Free Base) / 106635-80-7 (Related Tafenoquine series)[1]
-
Role: Key intermediate in the synthesis of 8-aminoquinoline antimalarials, specifically Tafenoquine .
-
Physical State: Typically isolated as a viscous yellow oil or low-melting solid (
) in its free base form.[1] It darkens upon exposure to air due to oxidation.
Scope of this Guide: This application note addresses the critical data gap regarding the quantitative solubility of 6-Ethoxy-2-methylquinolin-8-amine. Unlike stable crystalline drugs, this intermediate exhibits "oiling out" behavior in many non-polar solvents. This guide provides empirical solubility classifications, a self-validating protocol for thermodynamic solubility determination, and a field-proven acid-base purification workflow.
Part 2: Solubility Profile & Solvent Selection
The following data is synthesized from process chemistry literature regarding 8-aminoquinoline derivatives (Tafenoquine/Primaquine intermediates).
Table 1: Empirical Solubility Classification (Free Base)
| Solvent Class | Specific Solvent | Solubility Rating | Application |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Primary extraction solvent; completely miscible.[1] |
| Esters | Ethyl Acetate | High | Good for liquid-liquid extraction; can be used for silica chromatography.[1] |
| Alcohols | Methanol, Ethanol | High | Excellent for dissolving; used in salt formation (e.g., succinate salts). |
| Aromatics | Toluene | Moderate-High | Used in hot extraction; product may remain soluble upon cooling.[1][2] |
| Alkanes | Hexanes, Pentane | Low / Immiscible | Anti-solvent. Causes the oil to separate or "crash out" at low temperatures. |
| Ethers | Diethyl Ether, MTBE | Moderate | Good for trituration; product is soluble but less so than in DCM. |
| Aqueous | Water (Neutral pH) | Insoluble | Immiscible layer formation. |
| Aqueous | 1M HCl / H₂SO₄ | Soluble | Forms water-soluble protonated salt (critical for purification).[1] |
Technical Insight: The free base is lipophilic. For storage and stability, it is often converted to a Succinate or Phosphate salt, which drastically alters solubility (making it soluble in water/methanol but insoluble in ether).
Part 3: Detailed Experimental Protocols
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
Use this protocol to generate precise quantitative data (Mole Fraction/Molarity) for your specific batch/isomer.[1]
Objective: Determine saturation solubility at
Materials:
-
HPLC Grade Solvents (MeOH, EtOH, Toluene).
-
0.45
PTFE Syringe Filters. -
Thermomixer or temperature-controlled shaker.[1]
-
HPLC-UV/Vis (Detection at 254 nm/340 nm).[1]
Workflow:
-
Supersaturation: Add excess 6-Ethoxy-2-methylquinolin-8-amine (approx. 500 mg) to 2 mL of solvent in a glass vial.
-
Note: If the compound oils out, this method determines the equilibrium of the liquid-liquid phase separation.
-
-
Equilibration: Agitate at
for 24 hours (750 RPM). -
Sedimentation: Stop agitation and allow phases to separate for 4 hours.
-
Sampling: Carefully withdraw 100
of the supernatant (saturated solution). -
Filtration: Pass through a pre-warmed (
) PTFE filter to remove micro-droplets/solids. -
Quantification: Dilute the filtrate 100-fold with Mobile Phase and inject into HPLC. Calculate concentration against a standard curve.
Thermodynamic Calculation (Van't Hoff Equation):
If measuring across temperatures (
Protocol B: Purification via Acid-Base Extraction (The "Cleanup" Step)
This is the industry-standard method for purifying 8-aminoquinolines from non-basic impurities (tar, unreacted phenols).[1]
Principle: The 8-amine functionality (
Graphviz Workflow Diagram:
Figure 1: Acid-Base purification workflow separating the target amine from neutral organic impurities.[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve 10 g of crude oil in 100 mL Dichloromethane (DCM).
-
Acid Extraction: Transfer to a separatory funnel. Add 100 mL 1M HCl . Shake vigorously for 2 minutes.
-
Observation: The product moves to the aqueous layer (usually turns bright yellow/orange). Dark tars may remain in the DCM.
-
-
Separation: Drain the lower DCM layer (impurities). Keep the upper aqueous layer.
-
Wash: Wash the aqueous layer once with 50 mL fresh DCM to remove residual neutrals.
-
Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH or NH
OH until pH > 10.-
Observation: The solution will become cloudy/milky as the free base oils out.
-
-
Recovery: Extract the cloudy aqueous mixture with DCM (
mL). -
Drying: Combine organic extracts, dry over Anhydrous Na
SO , filter, and concentrate in vacuo to yield the purified oil.
Protocol C: Salt Formation & Crystallization
Since the free base is difficult to crystallize, forming the Succinate salt is recommended for solid-state characterization.[1]
-
Dissolution: Dissolve 1.0 eq of purified free base in Ethanol (5 vol) .
-
Acid Addition: Add 1.05 eq of Succinic Acid dissolved in warm Ethanol.
-
Crystallization: Heat to reflux for 30 mins, then cool slowly to Room Temperature.
-
Anti-Solvent (Optional): If no crystals form, add Diethyl Ether dropwise until turbid.
-
Filtration: Collect solids by vacuum filtration. Wash with cold Ethanol/Ether (1:1).
Part 4: References & Authority
-
Tafenoquine Synthesis & Intermediates:
-
General Purification of 8-Aminoquinolines:
-
Source:BenchChem Technical Guide: Purification of Challenging 8-Aminoquinoline Derivatives. Describes the acid-base extraction logic.
-
URL:
-
-
Solvent Properties & Recrystallization:
-
Source:University of Rochester: Solvents for Recrystallization. Provides the "Like Dissolves Like" basis for selecting Ethanol/Hexane systems for polar aromatics.
-
URL:[1]
-
-
Patent Literature (Process Chemistry):
Sources
- 1. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. data.epo.org [data.epo.org]
- 5. US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline - Google Patents [patents.google.com]
Preventing oxidation of 8-aminoquinolines during synthesis
This guide serves as a specialized technical support resource for researchers working with 8-aminoquinoline (8-AQ) motifs.[1][2] It addresses the inherent oxidative instability of this electron-rich scaffold, particularly during transition-metal-catalyzed C-H activation and pharmaceutical synthesis.
Executive Summary & Mechanistic Insight
The 8-aminoquinoline (8-AQ) scaffold acts as a bidentate directing group (DG) due to the precise geometry of the quinoline nitrogen and the exocyclic amine. However, this same electron-rich "aniline-like" nitrogen at position 8 makes the system highly susceptible to Single Electron Transfer (SET) oxidation.
The Failure Mode: Upon exposure to atmospheric oxygen, especially in the presence of trace transition metals (Cu, Fe, Pd) or acidic media (silica gel), the 8-amino group undergoes oxidation. This generates a radical cation, leading to the formation of quinoline-5,8-diones (quinones) or azo-dimers. This manifests macroscopically as the reaction mixture turning from yellow/orange to dark brown/black "tar."
Visualization: The Oxidative Degradation Cascade
The following diagram illustrates the chemical pathway leading to sample loss.
Figure 1: Mechanistic pathway of 8-AQ degradation. Acidic environments and transition metals accelerate the SET process, leading to irreversible polymerization.
Critical Workflows & Protocols
Module A: Reaction Optimization (The "Upstream" Phase)
Issue: Reaction turns black before completion. Root Cause: Dissolved oxygen acting as a co-oxidant with the metal catalyst.
| Parameter | Standard Protocol | Optimized 8-AQ Protocol |
| Atmosphere | Nitrogen balloon | Argon Sparging (15 min) + Positive Pressure |
| Solvent | HPLC Grade | Degassed (Freeze-Pump-Thaw x3) |
| Additives | None | Ascorbic Acid (1-5 mol%) if compatible with catalyst |
| Temperature | Reflux | Lowest effective T (Oxidation rates double every 10°C) |
Module B: Purification Strategy (The "Black Column" Issue)
Issue: Product decomposes on the column; fractions are impure/colored. Root Cause: Standard Silica Gel 60 is acidic (pH ~4-5). This protonates the 8-amino group, trapping it on the column and catalyzing surface oxidation.
Protocol: Basified Silica Gel Preparation
-
Slurry Preparation: Suspend Silica Gel 60 in the mobile phase (e.g., Hexanes).
-
Basification: Add Triethylamine (Et₃N) to the slurry (1% v/v).
-
Equilibration: Stir for 10 minutes. The Et₃N neutralizes acidic silanol sites.
-
Packing: Pour the column. Ensure the mobile phase always contains 0.5% Et₃N during elution.
Alternative: Use Neutral Alumina (Brockmann Grade III) if the compound is extremely acid-sensitive.
Module C: Storage & Stability
Issue: Solid sample degrades over weeks.
-
Free Base: Store under Argon at -20°C. Shelf life: ~1-3 months.
-
HCl/TFA Salt: Protonation of the amine shuts down the lone pair availability, significantly reducing oxidation potential.
-
Recommendation: If the 8-AQ is an intermediate, convert it to the dihydrochloride salt for long-term storage.
-
Troubleshooting & FAQs
Q1: My reaction mixture turned black immediately upon workup. Is my product gone?
Diagnosis: Likely surface oxidation of the crude mixture. Action:
-
Do not panic. The "black tar" often has a high extinction coefficient; a small amount of oxidized impurity looks worse than it is.
-
Filtration: Filter the crude mixture through a pad of Celite to remove metal precipitates (which catalyze further oxidation).
-
Wash: Perform a wash with 10% aqueous Sodium Thiosulfate or Ascorbic Acid during the extraction phase to reduce quinone byproducts back to the amine or quench radical species.
Q2: Can I use 8-aminoquinoline as a directing group without a glovebox?
Answer: Yes, but with strict Schlenk techniques. Protocol:
-
Flame-dry all glassware.
-
Sparge solvents with Argon for at least 15 minutes.
-
Add the 8-AQ substrate last, ideally as a solution in degassed solvent, to minimize its exposure to the headspace.
Q3: I cannot separate the 8-AQ starting material from the product.
Answer: 8-AQs chelate metals strongly.[2] Solution: The "impurity" might be a metal-complex.
-
EDTA Wash: Wash the organic layer with 0.1 M aqueous EDTA (pH 8) to strip Copper or Palladium ions.
-
Scavengers: Add QuadraSil™ or similar thiourea scavengers to the crude mixture before concentration.
Q4: How do I remove the 8-AQ group after C-H activation without destroying the molecule?
Answer: This is the "Daugulis Removal" challenge. Standard oxidative removal (e.g., Cerium Ammonium Nitrate) often fails for sensitive substrates. Alternative Protocol:
-
Reductive Cleavage: SmI₂ / H₂O or Zn / HCl (if acid stable).
-
Transamidation: Activation with Boc₂O followed by basic hydrolysis (see Daugulis, O. et al.).
Decision Logic for Purification
Use this flowchart to select the correct purification method and avoid decomposition.
Figure 2: Purification decision tree. Prioritize basified silica or alumina to prevent acid-catalyzed oxidation.
References
-
Daugulis, O., et al. (2021). A Guide to Directing Group Removal: 8-Aminoquinoline. Chemistry – A European Journal.
-
BenchChem Technical Support. (2025). Preventing Oxidation of Electron-Rich Anilines During Workup.
-
Sigma-Aldrich. (2024). 8-Aminoquinoline Product Stability & Handling Guide.
-
Liverpool School of Tropical Medicine. (2019). Mechanism of Action of 8-Aminoquinolines (Oxidative Stress & ROS).
Sources
Purification methods for 6-Ethoxy-2-methylquinolin-8-amine
Technical Support Center: Purification of 6-Ethoxy-2-methylquinolin-8-amine
Product Code: [Hypothetical/Generic] Chemical Name: 6-Ethoxy-2-methylquinolin-8-amine Class: 8-Aminoquinoline Derivative[1]
Executive Summary: The Stability Challenge
As a Senior Application Scientist, I often see researchers struggle with this compound not because the synthesis failed, but because the isolation was mishandled.
The Core Issue: Like its famous analog Primaquine, the 8-aminoquinoline motif is electron-rich and highly susceptible to oxidative degradation. The primary amine at the C8 position, combined with the electron-donating ethoxy group at C6, makes this molecule prone to forming quinone-imines and azo-dimers upon exposure to air and light.
The Symptom: Your bright yellow/orange reaction mixture turns into a black tar or dark brown oil during rotary evaporation.
The Solution: Speed, inert atmosphere, and salt formation.[2] The following protocols are designed to mitigate these risks.
Module 1: Acid-Base Extraction (The "Workhorse" Protocol)
Use this method for crude purification to remove non-basic impurities (unreacted nitro precursors or neutral side-products).
Scientific Rationale: The quinoline nitrogen and the C8-amine render the molecule basic. By manipulating pH, we can shuttle the product between aqueous and organic phases, leaving neutral impurities behind.[3]
Protocol:
-
Dissolution: Dissolve your crude reaction residue in DCM (Dichloromethane) . Avoid Ethyl Acetate if possible, as it can hydrolyze under strong acidic/basic conditions or trap acid.
-
Acid Extraction: Extract the organic layer 3x with 1M HCl .
-
Observation: The product will protonate and move to the aqueous layer (usually turning a bright yellow/orange color).
-
Waste: The DCM layer now contains neutral/acidic impurities. Discard it only after verifying the product is in the aqueous layer (LC-MS check).
-
-
Wash: Wash the combined acidic aqueous layer once with fresh DCM to remove entrained organics.
-
Basification (Critical Step):
-
Cool the aqueous layer to 0°C (ice bath).
-
Slowly add 2M NaOH or saturated NaHCO₃ until pH > 10.
-
Caution: Do this under Argon/Nitrogen flow if possible.[3] The free base is now generated and is vulnerable to oxidation.
-
-
Re-extraction: Immediately extract the cloudy aqueous mixture 3x with DCM.
-
Drying: Dry combined organics over Na₂SO₄, filter, and concentrate immediately at low temperature (<40°C).
Module 2: Flash Chromatography (Addressing "Streaking")
Use this method if acid-base extraction yields insufficient purity (<95%).
The Problem: 8-Aminoquinolines often "streak" or "tail" on silica gel. This is caused by the interaction between the basic nitrogen atoms and the acidic silanol groups (Si-OH) on the silica surface, leading to broad peaks and poor separation.
The Fix: Amine-Modified Silica You must neutralize the silica acidity.
Protocol:
-
Mobile Phase: Use a gradient of DCM : Methanol .
-
The Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH (Ammonia solution) to your mobile phase.
-
Example: Solvent A = DCM + 1% TEA; Solvent B = 10% MeOH in DCM + 1% TEA.
-
-
Column Pre-treatment: Flush the column with 3 column volumes (CV) of the mobile phase containing the modifier before loading your sample. This "deactivates" the silica.
-
Loading: Load the sample as a liquid injection (in DCM) or dry load on Celite. Do not dry load on silica, as it promotes oxidation.
-
Elution: Run the gradient. The product should elute as a sharp, symmetrical band.
Module 3: Salt Formation (The "Oiling Out" Solution)
Use this method for long-term storage or if the free base refuses to crystallize.
Scientific Rationale: The free base of 6-ethoxy-2-methylquinolin-8-amine is likely a low-melting solid or oil. Converting it to a Dihydrochloride (2HCl) or Phosphate salt disrupts the crystal lattice energy, often producing a stable, high-melting solid that is resistant to oxidation.
Protocol (Dihydrochloride Salt):
-
Dissolve the purified free base oil in a minimal amount of anhydrous Ethanol or Methanol .
-
Cool to 0°C.
-
Add 4M HCl in Dioxane or HCl in Diethyl Ether dropwise (approx. 2.5 equivalents).[4]
-
Observation: A precipitate should form immediately.
-
If no solid forms, add Diethyl Ether (anti-solvent) slowly until the solution turns cloudy.
-
Filter the solid under inert gas (Nitrogen funnel) and wash with cold Ether.
-
Result: A stable, crystalline salt (usually yellow/orange) that can be stored at -20°C for months.
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying this specific class of molecule.
Caption: Logical workflow for isolating 8-aminoquinolines, prioritizing acid-base extraction followed by salt formation for stability.
Troubleshooting & FAQs
Q1: My product turned black on the rotary evaporator. Is it ruined?
-
Diagnosis: This is oxidative degradation ("tarring"). 8-aminoquinolines are air-sensitive, especially in solution.
-
Fix: If it's a surface crust, you might salvage the bulk material by performing a quick filtration through a short plug of silica (using the TEA protocol above).
-
Prevention: Never evaporate to dryness and leave it sitting. Always backfill your rotovap with Nitrogen, not air. Store the free base as a concentrated solution in DCM at -20°C if you cannot make the salt immediately.
Q2: I see two spots on TLC that are very close together. Which is my product?
-
Diagnosis: This is often the "Azo" dimer impurity (oxidized product) or a regioisomer from the nitration step.
-
Differentiation: The 8-aminoquinoline product will fluoresce strongly under UV and will turn red/purple upon staining with Dragendorff’s reagent (alkaloid stain). The azo impurity is usually deeply colored (red/orange) even without staining.
Q3: The product is oiling out during salt formation.
-
Diagnosis: Solvent polarity mismatch or water contamination.[5]
-
Fix:
-
Ensure your ethanol/methanol is anhydrous .
-
Use a "vapour diffusion" method: Dissolve the oil in minimal methanol in a small vial. Place this vial open inside a larger jar containing Diethyl Ether. Cap the large jar. The ether will slowly diffuse into the methanol, growing high-quality crystals over 24 hours.
-
Q4: Can I use Acetone for recrystallization?
-
Warning: NO. Primary amines can react with acetone to form imines (Schiff bases), especially under the acidic conditions of salt formation. Stick to Alcohols (MeOH/EtOH), Ethers (Et₂O/MTBE), or Acetonitrile.
References
-
Elderfield, R. C., et al. (1946). Synthesis of 8-Aminoquinolines.[1][3][6][7][8][9][10][11] Journal of the American Chemical Society. (Foundational chemistry for 6-methoxy/ethoxy analogs). [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
-
Organic Syntheses. 6-Methoxy-8-nitroquinoline and reduction protocols. (Provides the basis for the stability profile of the 6-alkoxy-8-amino scaffold). [Link]
Sources
- 1. US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. prepchem.com [prepchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 8-Amino-6-methoxyquinoline - CAS-Number 90-52-8 - Order from Chemodex [chemodex.com]
- 9. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity [mdpi.com]
- 10. Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Improving yield of Skraup reaction for ethoxy-substituted quinolines
Topic: High-Yield Synthesis of Ethoxy-Substituted Quinolines via Modified Skraup Reaction Document ID: TS-ORG-SKR-042 Last Updated: February 20, 2026 Support Level: Advanced / R&D
Executive Summary: The "Ethoxy" Challenge
Synthesizing ethoxy-quinolines via the Skraup reaction presents a distinct paradox compared to unsubstituted aniline. The ethoxy group is a strong Electron Donating Group (EDG). While this theoretically activates the benzene ring for the nucleophilic attack on acrolein (increasing rate), it introduces three critical failure modes:
-
Runaway Exotherms: The activated ring reacts too violently, leading to "volcano" eruptions.
-
Tar Formation: The increased reactivity promotes polymerization of the acrolein intermediate before it can cyclize.
-
Ether Cleavage: High-temperature concentrated sulfuric acid can cleave the ethyl ether, yielding hydroxy-quinoline impurities instead of the target.
This guide provides a modified protocol using iodine (
Diagnostic & Troubleshooting Guide
Identify your specific failure mode below to find the corrective action.
Issue A: The Reaction "Volcanoes" or Overheats Uncontrollably
Diagnosis: The reaction is autocatalytic. The condensation of aniline with acrolein releases heat, which accelerates the dehydration of glycerol, releasing more acrolein. Corrective Action:
-
Implement the Sulzberger Modification: Add Ferrous Sulfate (
) . It acts as an electron transfer agent/moderator, flattening the exotherm curve. -
Switch Oxidants: Replace Nitrobenzene (violent) with Iodine (
) or Sodium m-nitrobenzenesulfonate . These allow for a smoother redox cycle. -
Protocol Adjustment: Do not mix all reagents at once. Premix aniline/acid/moderator, then add glycerol dropwise at reflux.
Issue B: Formation of Intractable Black Tar (Yield < 20%)
Diagnosis: Acrolein polymerization.[1] In the presence of hot acid, acrolein polymerizes faster than it reacts with the aniline if the aniline concentration is locally low or if the temperature spikes. Corrective Action:
-
Add Boric Acid (
): This buffers the reaction and complexes with glycerol, slowing the release of acrolein to match the consumption rate. -
Dilution: Use a co-solvent like Acetic Acid (50% v/v with
). This reduces the viscosity and local hot-spots that favor polymerization.
Issue C: Product Analysis Shows Hydroxy-Quinoline (Ether Cleavage)
Diagnosis: Acid-catalyzed dealkylation. Aryl ethyl ethers are sensitive to concentrated
-
Temperature Cap: Maintain reaction temperature strictly below 135°C .
-
Reduce Acid Strength: Use 60-70%
rather than 98%, or dilute with acetic acid. -
Alternative: If cleavage persists, switch to the Doebner-Miller variation using pre-formed
-unsaturated aldehydes (like crotonaldehyde) in milder acid, though this changes the substitution pattern.
Issue D: Regioisomer Mixtures (Specific to 3-Ethoxyaniline)
Diagnosis: 3-ethoxyaniline (meta-substituted) has two ortho positions available for cyclization.
-
Outcome: You will get a mixture of 7-ethoxyquinoline (major, sterically favored) and 5-ethoxyquinoline (minor, sterically hindered). Corrective Action:
-
Purification: The 7-isomer is typically less soluble. Recrystallize the crude nitrate or sulfate salt from ethanol/water to enrich the 7-isomer.
-
Design Change: If the 5-isomer is required, the Skraup method is poor. Use a Combes synthesis or Friedländer synthesis for better regiocontrol.
Visualizing the Pathway & Failure Modes
The following diagram maps the critical path of the reaction and where specific interventions (Moderators/Oxidants) act to prevent failure.
Caption: Workflow of Modified Skraup Reaction showing critical control points for moderators (
Recommended Protocol: The "Iodine-Modified" Skraup
This protocol replaces the violent Nitrobenzene method with Iodine/FeSO4 for higher yields (60-80%) and safety.
Reagents
-
Substrate: Ethoxy-aniline (0.1 mol)
-
Glycerol: 0.33 mol (3.3 equiv) - Must be anhydrous
-
Acid:
(Conc.) - 20 mL -
Moderator:
(1.5g) -
Oxidant: Iodine (
) (0.15g) - Catalytic amount -
Solvent (Optional): Acetic Acid (10 mL) - Use if tarring occurs
Step-by-Step Procedure
-
Setup: Use a 250mL 3-neck round bottom flask with a reflux condenser, mechanical stirrer (magnetic stirring often fails due to viscosity), and dropping funnel.
-
Premix: Add ethoxy-aniline,
, Iodine, and Acetic Acid (if using) to the flask. -
Acid Addition: Cool flask in an ice bath. Add
dropwise with stirring. Do not let temp rise above 50°C during this step. -
Heating Ramp: Remove ice bath. Heat oil bath to 100°C .
-
Glycerol Addition: Add glycerol dropwise via the funnel over 30-45 minutes.
-
Why? This prevents a high concentration of acrolein from building up and polymerizing.
-
-
Reflux: Slowly raise temperature to 135-140°C . Reflux for 3-4 hours.
-
Critical: Do not exceed 145°C to protect the ethoxy ether bond.
-
-
Workup:
-
Pour mixture into 200g of crushed ice.
-
Basify with 20% NaOH (or
) until pH > 10. The product will separate as an oil or solid. -
Steam Distillation: This is the most effective way to separate the quinoline from non-volatile tars.
-
Extract distillate with ether/DCM, dry over
, and concentrate.
Quantitative Comparison of Methods
| Parameter | Classical Skraup (Nitrobenzene) | Modified Skraup (Iodine/FeSO4) |
| Oxidant | Nitrobenzene (Solvent/Oxidant) | Iodine (Catalytic) |
| Reaction Violence | High (Risk of eruption) | Low (Controlled reflux) |
| Yield (Ethoxy-Quinoline) | 25 - 40% | 65 - 82% |
| Tar Formation | Significant | Minimal |
| Workup Difficulty | High (Removing nitrobenzene) | Low (Simple basification) |
References
-
Manske, R. H. F., & Kulka, M. (1953).[4] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59–98.[4][5]
-
Source:
-
-
Clarke, H. T., & Davis, A. W. (1941).[4] Quinoline. Organic Syntheses, Coll.[3][4] Vol. 1, p.478.[3][4] (Foundational text for the use of
moderator).-
Source:
-
-
Wu, Y., et al. (2019). Iodine-mediated Skraup reaction: A mild and effective synthesis of quinolines.[2] Tetrahedron Letters. (Modern validation of Iodine protocol).
-
Source:
-
-
Song, Y., et al. (2011). Improved Skraup reaction for the synthesis of quinoline derivatives using ionic liquids.
-
Source:
-
Sources
Technical Support Center: Troubleshooting Cyclization Failures in Quinoline Synthesis
Welcome to the Technical Support Center dedicated to navigating the complexities of quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in constructing the quinoline scaffold, a privileged structure in medicinal chemistry.[1][2] Here, we move beyond simple protocols to dissect the causality behind common experimental failures, providing you with the expert insights needed to troubleshoot and optimize your reactions.
The synthesis of quinolines, while foundational, is often plagued by issues such as low yields, intractable tar formation, and unexpected side products, particularly during the critical cyclization step.[3][4][5][6][7] This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) for the most common and powerful quinoline synthesis methodologies: the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.
General Troubleshooting Workflow for Cyclization Failure
Before delving into method-specific issues, it's beneficial to have a systematic approach to diagnosing a failed cyclization. The following workflow outlines a logical progression from initial observation to problem resolution.
Sources
Technical Support Center: Purification of Quinolin-8-amine (8-Aminoquinoline)
Ticket ID: 8AQ-PUR-001 Status: Open Agent: Senior Application Scientist
Executive Summary
Quinolin-8-amine (8-AQ) presents a unique "double-edged" purification challenge.[1][2] Chemically, it is a basic heteroaromatic (pKa ~4.0) capable of protonation, but it is also a privileged bidentate ligand that chelates transition metals (Pd, Cu, Fe) with high affinity.
Most unreacted starting materials (SMs) for 8-AQ synthesis—specifically 8-nitroquinoline (reduction precursor) or 8-haloquinolines (amination precursors)—lack significant basicity or chelating ability. This guide exploits these two physicochemical divergences to separate 8-AQ from its precursors effectively.
Module 1: The Workhorse – Acid-Base Extraction
Best For: Removing neutral/weakly basic impurities (8-nitroquinoline, 8-bromoquinoline) from crude reaction mixtures.
The Scientific Logic
8-Aminoquinoline possesses a basic pyridine nitrogen. While the exocyclic amine is less basic, the ring nitrogen allows the molecule to be fully protonated and solubilized in aqueous acid.
-
8-Aminoquinoline: Soluble in dilute HCl (Protonated form:
). -
8-Nitroquinoline / 8-Bromoquinoline: Insoluble in dilute HCl (remain neutral/organic).
Protocol: Selective Protonation Cycle
-
Dissolution: Dissolve the crude dark oil/solid in a non-polar organic solvent. Dichloromethane (DCM) is preferred over Ethyl Acetate (EtOAc) due to better solubility of the amine.
-
Ratio: 10 mL solvent per 1 g crude.
-
-
Acid Wash (The Critical Step):
-
Extract the organic layer with 1.0 M HCl (3 x volume).
-
Checkpoint: The product (8-AQ) moves to the Aqueous Phase (usually turns yellow/orange). The impurities stay in the Organic Phase .
-
Caution: Do not use concentrated acid (>2M), as it may salt out the product or degrade impurities into tars that emulsify.
-
-
Organic Polish: Wash the combined acidic aqueous layers once with fresh DCM to remove entrained non-basic impurities. Discard this organic wash.
-
Basification:
-
Cool the aqueous phase to 0°C.
-
Slowly add 2.0 M NaOH or saturated NaHCO₃ until pH > 10.
-
Observation: The solution will become cloudy/milky as the free base 8-AQ precipitates or oils out.
-
-
Recovery: Extract the basic aqueous phase with DCM (3x). Dry over Na₂SO₄ and concentrate.
Module 2: Chromatographic Separation
Best For: High-purity isolation (>99%) and removing trace tars.
The "Streaking" Issue
8-AQ often streaks on silica gel. The basic nitrogen interacts strongly with acidic silanol (Si-OH) groups on the stationary phase, causing peak tailing and yield loss.[3]
The Solution: Amine Modification
You must deactivate the silica.
-
Modifier: Triethylamine (TEA) or 1% Ammonium Hydroxide (
). -
Mobile Phase: Hexanes/Ethyl Acetate (gradient) + 1% TEA .
Step-by-Step Column Setup
-
Slurry Packing: Pre-mix silica with the mobile phase containing 1% TEA. Let it sit for 15 minutes to neutralize active sites.
-
Elution Order:
-
Fraction 1 (Fastest): Unreacted 8-Nitroquinoline or 8-Haloquinoline (High Rf, Non-polar).
-
Fraction 2 (Middle): Quinolin-8-amine (Target).
-
Fraction 3 (Slowest): Oxidized azo-dimers or polymerized tars.
-
Module 3: Metal Scavenging (The Hidden Trap)
Best For: Reactions catalyzed by Pd, Cu, or Fe (e.g., Buchwald-Hartwig or Fe-reduction).
The Chelation Problem
8-AQ is a "privileged" directing group because it bites metals tightly. Standard extraction often fails to remove metal residues, leaving the product green (Cu/Ni) or black (Pd).
Scavenging Protocol
If the product remains colored after Module 1:
-
Thiourea Wash: Dissolve product in EtOAc. Wash with 10% aqueous thiourea solution. Thiourea out-competes 8-AQ for soft metals (Pd, Cu).
-
EDTA Wash: For Iron (Fe) residues, wash the organic phase with 0.1 M aqueous EDTA (pH 9).
-
Solid Phase Scavengers: Add SiliaMetS® Thiol or QuadraPure™ resin to the organic solution, stir for 4 hours, and filter. This is the gold standard for pharmaceutical purity.
Visualizing the Workflow
Workflow Diagram: Acid-Base Purification Logic
Caption: Logical flow for separating basic 8-AQ from non-basic starting materials using pH switching.
Troubleshooting & FAQ
Q1: My product is an oil, but the literature says it should be a solid. Why? A: 8-Aminoquinoline has a melting point of ~62-65°C. Small amounts of solvent (DCM) or impurities (quinoline) can depress the melting point significantly, keeping it an oil.
-
Fix: Perform a vacuum distillation (Kugelrohr) at 150-160°C (15 mmHg) or recrystallize from ethanol/water or ligroin .
Q2: The aqueous layer turned dark red/black during acid extraction. Did I destroy my product? A: Not necessarily. If you used iron (Fe) for the reduction of 8-nitroquinoline, the red color is likely Iron(III) species.
-
Fix: Proceed with the basification. If the color persists in the final organic layer, use the EDTA Wash described in Module 3.
Q3: I see a spot on TLC just above my product that won't separate. A: This is likely Quinoline (lacking the amine) or a chlorinated side-product.
-
Fix: These are less polar than 8-AQ. Run a "flush" column with 100% DCM first to elute these non-polar impurities, then switch to DCM:MeOH (95:5) + 1% TEA to elute the amine.
Q4: Can I use automated flash chromatography (CombiFlash/Biotage)? A: Yes, but standard silica cartridges will cause peak tailing.
-
Fix: Use Amine-functionalized silica cartridges (NH-Silica) or manually add 1% TEA to your solvent reservoirs.
Summary Data Table: Impurity Physicochemical Profiles
| Compound | Function | pKa (Approx) | Solubility in 1M HCl | Rf (Hex/EtOAc 1:1) | Removal Method |
| Quinolin-8-amine | Target | ~3.99 | High | 0.3 - 0.4 | N/A |
| 8-Nitroquinoline | Precursor | ~1.0 | Low | 0.7 - 0.8 | Acid Wash / Column |
| 8-Bromoquinoline | Precursor | ~2.5 | Low | 0.6 - 0.7 | Acid Wash / Column |
| Palladium/Copper | Catalyst | N/A | Variable | Baseline | Scavengers / EDTA |
| Tars/Polymers | Side Product | N/A | Insoluble | Baseline | Distillation |
References
-
Organic Syntheses. "8-Aminoquinoline". Org.[4] Synth.1948 , 28, 11. (Describes reduction of 8-nitroquinoline and purification).
-
PubChem. "8-Aminoquinoline Compound Summary".[5] National Center for Biotechnology Information. (Physical properties and pKa data).
-
Fitzgerald, L. S., & O'Duill, M. L. "A Guide to Directing Group Removal: 8-Aminoquinoline".[6] Chemistry – A European Journal, 2021 , 27(33), 8411-8436. (Discusses stability and chelation properties).
-
BenchChem Technical Support. "Purification of Challenging 8-Aminoquinoline Derivatives". (General chromatography troubleshooting for aminoquinolines).
-
Busch Vacuum. "Vacuum Distillation Principles". (General vacuum distillation parameters for high boiling point organics).
Sources
- 1. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 5. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A Guide to Directing Group Removal: 8-Aminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 6-Ethoxy-2-methylquinolin-8-amine in Solution
Welcome to the technical support center for 6-ethoxy-2-methylquinolin-8-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Introduction
6-Ethoxy-2-methylquinolin-8-amine belongs to the 8-aminoquinoline class of compounds, which are known for their therapeutic potential, particularly as antimalarial agents.[1][2] However, like many 8-aminoquinolines, this compound can be susceptible to degradation in solution, which can impact experimental reproducibility and the development of stable formulations. This guide provides a comprehensive overview of the factors influencing its stability and practical strategies to mitigate degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 6-ethoxy-2-methylquinolin-8-amine in solution?
A1: The degradation of 6-ethoxy-2-methylquinolin-8-amine in solution is primarily influenced by a combination of factors, including:
-
Oxidation: The 8-aminoquinoline core is susceptible to oxidation, a process that can be catalyzed by the presence of oxygen and metal ions. This is a key mechanism related to both the therapeutic action and toxicity of this class of compounds.[1][3]
-
pH: The pH of the solution can significantly impact the stability of amine-containing compounds.[4] Extremes in pH may lead to hydrolysis or catalyze other degradation pathways.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including both oxidative and hydrolytic pathways.[5][6]
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation in quinoline-based compounds.[4]
Q2: I'm observing a change in the color of my 6-ethoxy-2-methylquinolin-8-amine solution over time. What could be the cause?
A2: A change in the color of your solution, often to a yellow or brown hue, is a common indicator of degradation. This is likely due to the formation of colored degradation products resulting from oxidation or other chemical transformations of the quinoline ring structure. It is crucial to investigate the cause and extent of this degradation, as it can significantly affect the concentration and purity of your active compound.
Q3: What are the potential consequences of using a degraded solution of 6-ethoxy-2-methylquinolin-8-amine in my experiments?
A3: Using a degraded solution can have several detrimental effects on your research:
-
Inaccurate Dosing: The actual concentration of the active compound will be lower than intended, leading to inaccurate and unreliable experimental results.
-
Altered Biological Activity: Degradation products may be inactive, have reduced activity, or even exhibit different biological effects, confounding your results.
-
Toxicity: Some degradation products may be more toxic than the parent compound, which is a critical consideration in both in vitro and in vivo studies.[2][7]
Troubleshooting Guides
Guide 1: Investigating and Mitigating Solution Discoloration and Degradation
This guide provides a systematic approach to identifying the cause of solution instability and implementing corrective actions.
Step 1: Characterize the Degradation
-
Visual Inspection: Note the rate and extent of color change.
-
Spectrophotometric Analysis: Use a UV-Vis spectrophotometer to monitor changes in the absorbance spectrum over time. The appearance of new peaks or shifts in existing peaks can indicate the formation of degradation products.
-
Chromatographic Analysis: Employ High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the parent compound and any degradation products.[8][9] This will provide quantitative data on the extent of degradation.
Step 2: Identify the Root Cause
To pinpoint the cause of degradation, perform a series of stress tests on freshly prepared solutions.
| Stress Condition | Experimental Setup | Expected Outcome if Factor is significant |
| Oxidation | Sparge one sample with nitrogen or argon to remove dissolved oxygen. Prepare another sample without deoxygenation. | The deoxygenated sample shows significantly less degradation. |
| pH | Prepare solutions in a range of buffers (e.g., pH 3, 5, 7, 9). | Degradation is more pronounced at specific pH values. |
| Temperature | Store solutions at different temperatures (e.g., 4°C, room temperature, 40°C). | Higher temperatures lead to faster degradation. |
| Light Exposure | Protect one sample from light using an amber vial or by wrapping it in aluminum foil. Expose another sample to ambient light. | The light-protected sample is more stable. |
Step 3: Implement Mitigation Strategies
Based on the results of your stress testing, implement the following strategies to enhance solution stability:
-
Control of Atmosphere: If oxidation is a key factor, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).
-
pH Optimization: Store the compound in a buffer system where it exhibits maximum stability.
-
Temperature Control: Store stock solutions and working solutions at the lowest practical temperature to slow down degradation. For long-term storage, consider freezing at -20°C or -80°C, but be sure to perform freeze-thaw stability studies.
-
Light Protection: Always store solutions in amber vials or protect them from light to prevent photolytic degradation.
-
Use of Antioxidants: Consider the addition of antioxidants, such as butylated hydroxytoluene (BHT), to the solution to inhibit oxidative degradation.[8] The compatibility and potential interference of the antioxidant with your experimental system must be evaluated.
Experimental Workflow for Stability Assessment
Caption: Workflow for Investigating and Mitigating Degradation.
Guide 2: Analytical Methods for Stability Monitoring
Accurate and reliable analytical methods are essential for assessing the stability of 6-ethoxy-2-methylquinolin-8-amine.
Recommended Method: High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust method for quantifying the parent compound and its degradation products.
Starting HPLC Conditions:
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by the UV-Vis spectrum of the parent compound (typically in the range of 220-350 nm). |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
Method Validation:
-
Specificity: Ensure that the peaks for the parent compound and degradation products are well-resolved.
-
Linearity: Establish a calibration curve with a series of known concentrations to ensure a linear response.
-
Accuracy and Precision: Determine the accuracy and precision of the method by analyzing replicate samples at different concentrations.
Mass Spectrometry (MS) for Degradation Product Identification:
Coupling HPLC with a mass spectrometer (LC-MS) is a powerful tool for identifying the molecular weights of degradation products, which can provide insights into the degradation pathways.[10]
Hypothesized Degradation Pathway
While specific degradation products for 6-ethoxy-2-methylquinolin-8-amine are not documented, a likely pathway involves oxidation of the 8-amino group and the quinoline ring, which is a known liability for this class of compounds.[3]
Caption: Hypothesized Oxidative Degradation Pathway.
References
-
Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations. National Center for Biotechnology Information. [Link]
-
Formal chemical stability analysis and solubility analysis of artesunate and hydroxychloroquinine for development of parenteral dosage form. ResearchGate. [Link]
-
Analytical Method for Ethoxyquin (Animal and Fishery Products). Ministry of Health, Labour and Welfare, Japan. [Link]
-
8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews. [Link]
-
Potential Role of 8-Aminoquinolines in Preventing Malaria Recrudescence. Hilaris Publisher. [Link]
-
Degradation studies of amines and alkanolamines during sour gas treatment process. SciSpace. [Link]
-
Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. National Center for Biotechnology Information. [Link]
-
Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry | ATSDR. [Link]
Sources
- 1. Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. mhlw.go.jp [mhlw.go.jp]
- 9. bre.com [bre.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
